Ethyl (chloromethyl)carbamate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl N-(chloromethyl)carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8ClNO2/c1-2-8-4(7)6-3-5/h2-3H2,1H3,(H,6,7) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QREQERIPQBLKOC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NCCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.56 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Nomenclature and Structural Designations for Chloromethyl Carbamate Derivatives
Systematic Nomenclature of Ethyl (chloromethyl)carbamate and Related Structures
The nomenclature of carbamates, which are esters of carbamic acid (NH₂COOH), is based on the parent acid. wikipedia.orgwikipedia.org For N-substituted carbamates, the substituent on the nitrogen atom is indicated with the locant "N-". The ester group is named as a prefix. In the case of "this compound," the structure can be interpreted in two primary ways depending on the position of the chloromethyl group, leading to two distinct systematic names:
Ethyl N-(chloromethyl)carbamate: In this isomer, the chloromethyl group is attached to the nitrogen atom of the carbamate (B1207046). Its IUPAC name is ethyl N-(chloromethyl)carbamate. nih.gov
Chloromethyl ethylcarbamate: In this isomer, the chloromethyl group is part of the ester functionality. Its IUPAC name is chloromethyl N-ethylcarbamate.
The term "this compound" is ambiguous without specifying the point of attachment of the chloromethyl group. The search results primarily point to the N-substituted variant. For clarity and precision in scientific communication, the use of systematic names is crucial.
Other related structures also follow these nomenclature principles. For instance, "methyl (chloromethyl)(methyl)carbamate" is systematically named methyl (chloromethyl)(methyl)carbamate, indicating a methyl group and a chloromethyl group on the nitrogen atom. bldpharm.com Similarly, "chloromethyl diethylcarbamate" is systematically named chloromethyl N,N-diethylcarbamate, showing two ethyl groups on the nitrogen and a chloromethyl ester group. nih.gov
A summary of systematic names for various chloromethyl carbamate derivatives is presented in the table below.
| Common/Semi-Systematic Name | IUPAC Name | Molecular Formula |
| This compound (N-substituted) | Ethyl N-(chloromethyl)carbamate | C₄H₈ClNO₂ |
| Methyl N-(chloromethyl)carbamate | Methyl N-(chloromethyl)carbamate | C₃H₆ClNO₂ nih.gov |
| Chloromethyl diethylcarbamate | Chloromethyl N,N-diethylcarbamate | C₆H₁₂ClNO₂ nih.gov |
| 2-Chloroethyl carbamate | 2-chloroethyl carbamate | C₃H₆ClNO₂ nih.gov |
| 1,3-dichloropropan-2-yl carbamate | 1,3-dichloropropan-2-yl carbamate | C₄H₇Cl₂NO₂ |
Isomeric Considerations within Chloromethyl Carbamate Architectures
The placement of the chloromethyl group within the carbamate structure gives rise to several constitutional isomers, each with potentially different chemical properties and reactivity. These isomers can be broadly categorized based on the atom to which the chloromethyl group is bonded.
In N-chloromethyl carbamates, the chloromethyl group is directly bonded to the nitrogen atom of the carbamate moiety. These compounds are often reactive intermediates. For example, the reaction of a carbamate with formaldehyde (B43269) and a chloride source can generate a reactive N-chloromethyl carbamate. researchgate.net This intermediate can then be used in further synthetic steps, such as the preparation of methoxymethyl (MOM) protected carbamates by quenching with methanol (B129727). researchgate.netnih.gov The N-chloromethyl group is a key reactive site, and its presence significantly influences the chemical behavior of the molecule. Research has shown that N-chloromethyl carbamates can be generated in a one-pot procedure and are tolerant of various other functional groups. researchgate.net
When the chloromethyl group is part of the ester portion of the carbamate, it is referred to as an O-chloromethyl carbamate. An example is chloromethyl N,N-diethylcarbamate. nih.gov These compounds are synthesized from the corresponding amine and chloromethyl chloroformate. The reactivity of these isomers differs from their N-chloromethyl counterparts. The chloromethyl group in this position can act as a leaving group in nucleophilic substitution reactions.
A third class of isomers involves the substitution of a chloromethyl group onto an alkyl or aryl side chain of the carbamate. In these cases, the core carbamate structure remains unaltered, but a chloromethyl group is present elsewhere in the molecule. An example is ethyl N-[4-(chloromethyl)-2-oxo-2H-chromen-7-yl]carbamate. sigmaaldrich.com In this complex molecule, the carbamate nitrogen is attached to a chromene ring system, which itself is substituted with a chloromethyl group. The reactivity of the chloromethyl group in this context would be characteristic of a benzylic or allylic halide, depending on the nature of the aromatic or alkyl moiety. Another example is 1,3-dichloropropan-2-yl carbamate, where the chloromethyl groups are attached to the propyl chain of the ester. chemicalbook.com
The following table summarizes the properties of some isomeric and related chloromethyl carbamates.
| Compound Name | IUPAC Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Structural Feature |
| Methyl N-(chloromethyl)carbamate | methyl N-(chloromethyl)carbamate | C₃H₆ClNO₂ | 123.54 nih.gov | N-Chloromethyl |
| Chloromethyl diethylcarbamate | chloromethyl N,N-diethylcarbamate | C₆H₁₂ClNO₂ | 165.62 nih.gov | O-Chloromethyl |
| 2-Chloroethyl carbamate | 2-chloroethyl carbamate | C₃H₆ClNO₂ | 123.54 nih.gov | C-Chloroethyl on ester |
| 1,3-dichloropropan-2-yl carbamate | 1,3-dichloropropan-2-yl carbamate | C₄H₇Cl₂NO₂ | 172.01 | C-Chloromethyl on ester chain |
| Ethyl N-[4-(chloromethyl)-2-oxo-2H-chromen-7-yl]carbamate | ethyl N-[4-(chloromethyl)-2-oxo-2H-chromen-7-yl]carbamate | C₁₃H₁₂ClNO₄ | 285.69 | C-Chloromethyl on aryl moiety sigmaaldrich.com |
Synthetic Methodologies for the Chemical Compound and Analogues
Direct Introduction of the Chloromethyl Group onto the Carbamate (B1207046) Moiety
This approach involves the direct functionalization of a pre-existing carbamate molecule to introduce the chloromethyl group.
N-Chloromethylation of Existing Carbamates, e.g., Utilizing Formaldehyde (B43269) and Chlorosilanes or Halide Sources
A primary method for synthesizing N-chloromethyl carbamates is through the N-chloromethylation of an existing carbamate. This reaction typically involves the use of formaldehyde or its equivalents, such as paraformaldehyde or trioxane, in conjunction with a chloride source. google.comgoogle.commdpi.com For instance, the reaction of an N-alkyl carbamate with formaldehyde and hydrogen chloride can yield the corresponding N-chloromethyl derivative. google.com This process generates a reactive N-chloromethyl carbamate intermediate. acs.org
The use of chlorosilanes in combination with formaldehyde provides an alternative route. This method is noted for its mild conditions. google.com The reaction of a carbamate with paraformaldehyde and a suitable chlorosilane can effectively introduce the chloromethyl group onto the nitrogen atom.
A two-step, one-pot procedure has been described for generating a reactive N-chloromethyl carbamate, which can then be further reacted. acs.org This highlights the utility of these intermediates in subsequent synthetic transformations. The synthesis of N-alkyl-N-alkyloxycarbonylaminomethyl (NANAOCAM) chlorides, which are themselves chloromethylated carbamates, is often achieved through the chloromethylation of N-alkyl carbamic acid alkyl esters. researchgate.net
Direct Chloromethylation of Carbon-Based Carbamate Skeletons (e.g., on aromatic or aliphatic chains)
Direct chloromethylation can also be performed on the carbon framework of a carbamate molecule, although this is less common for the synthesis of ethyl (chloromethyl)carbamate itself. This type of reaction is more relevant for introducing a chloromethyl group onto an aromatic or aliphatic side chain of a more complex carbamate. For example, the chloromethylation of a phenyl ring within a carbamate-containing molecule can be achieved under specific conditions. Catalytic asymmetric chlorocyclization of 2-vinylphenylcarbamates represents a specialized method for creating cyclic structures incorporating a chloromethyl group. figshare.com
Synthesis of Carbamates Utilizing Pre-chloromethylated Precursors
An alternative strategy involves the formation of the carbamate linkage using starting materials that already contain the chloromethyl group.
Carbamate Formation from Chloromethylated Alcohols or Amines through Conventional Coupling Reactions
This method relies on the reaction of a chloromethylated alcohol or amine with a suitable reagent to form the carbamate. A key precursor for this approach is chloromethyl chloroformate. google.comnih.govresearchgate.netchemicalbook.com This versatile reagent can react with amines to produce chloromethyl carbamates. researchgate.netresearchgate.net For example, the reaction of chloromethyl chloroformate with an amine can yield the corresponding chloromethyl carbamate, which can then be used to produce a variety of substituted ureas. researchgate.net Similarly, chloromethyl chloroformate can react with alcohols to form chloromethyl carbonates. nih.govchemicalbook.com
The following table summarizes the synthesis of Chloromethyl Methyl Carbonate from Chloromethyl chloroformate and Methanol (B129727). chemicalbook.com
| Reactant 1 | Reactant 2 | Reagent | Product | Yield |
| Chloromethyl chloroformate | Methanol | Pyridine | ChloroMethyl Methyl Carbonate | 90.8% |
Application of Chloromethyl-Substituted Building Blocks in Multistep Carbamate Synthesis
Chloromethyl-substituted building blocks are valuable in multistep synthetic sequences. For instance, α-halo ketones, which can be synthesized in a multistep process from N-protected amino acids, serve as essential building blocks for various compounds. acs.org The synthesis of BCP analogues of amino acids has been achieved where chloroiodomethane (B1360106) was used as a substrate to deliver a chloromethyl BCP derivative. rsc.org Furthermore, the synthesis of certain heterocyclic compounds can involve the use of chloromethyl-substituted intermediates. berkeley.edu These examples underscore the importance of chloromethylated compounds as versatile intermediates in the construction of more complex molecules.
Catalytic and Green Chemistry Approaches in Chloromethyl Carbamate Synthesis
Modern synthetic chemistry places a strong emphasis on the development of catalytic and environmentally benign methods. While specific examples for this compound are not extensively detailed in the provided results, general trends in carbamate synthesis point towards these approaches.
The use of catalysts is prevalent in many carbamate synthesis methods. For example, zinc chloride has been employed as a catalyst for the synthesis of carbamates from carbamoyl (B1232498) chlorides and alcohols. researchgate.net The development of green synthetic routes for carbamates often focuses on avoiding toxic reagents like phosgene (B1210022) and utilizing more sustainable starting materials such as carbon dioxide. researchgate.netnih.govrsc.orgorganic-chemistry.org For instance, the direct synthesis of carbamates from amines, CO2, and alkyl halides can be achieved using cesium carbonate and TBAI. nih.govorganic-chemistry.org Another approach involves the reaction of amines and alcohols with carbon dioxide, which can be facilitated by basic catalysts under mild conditions. rsc.org The use of a renewable C1 reactant, 4-propylcatechol (B1198796) carbonate, for the two-step synthesis of carbamates under mild reaction conditions has also been reported. nih.gov While these green methods are generally applicable to carbamate synthesis, their specific application to produce this compound would depend on the compatibility of the chloromethyl group with the reaction conditions.
Investigations into Palladium-Catalyzed Carbamate Synthesis with Chloromethyl Precursors
Palladium-catalyzed reactions have emerged as a powerful tool for the formation of carbamates. Research in this area has demonstrated the utility of palladium complexes in facilitating the coupling of various precursors to yield the desired carbamate products. While direct palladium-catalyzed synthesis of this compound is not extensively detailed in the provided results, the principles of palladium-catalyzed carbamate synthesis using related precursors are well-established.
One prominent method involves the palladium-catalyzed cross-coupling of aryl chlorides and triflates with sodium cyanate (B1221674) in the presence of an alcohol. nih.govorganic-chemistry.orgorganic-chemistry.org This process generates an aryl isocyanate intermediate in situ, which is then trapped by the alcohol to form the corresponding carbamate. nih.govorganic-chemistry.org The versatility of this method allows for the use of a wide range of alcohols, including primary, secondary, and sterically hindered ones, as well as phenols. organic-chemistry.org The use of aryl triflates has been shown to expand the substrate scope and improve yields, particularly for sterically demanding substrates. organic-chemistry.org
A general scheme for this reaction is as follows:
Ar-X + NaOCN + R-OH --(Pd catalyst)--> Ar-NHCOOR + NaX (where X = Cl, OTf)
Key components of this catalytic system often include a palladium source, such as Pd₂(dba)₃, and a suitable ligand. nih.gov The reaction conditions, such as temperature and the use of additives like triethylamine (B128534), can be optimized to achieve high yields. nih.gov For instance, preheating the palladium source and ligand has been found to be beneficial. nih.gov
Furthermore, palladium catalysis has been successfully applied to the synthesis of various carbamate derivatives, including those used as protecting groups in organic synthesis. nih.govorganic-chemistry.org The development of these methods addresses some of the limitations of traditional carbamate synthesis, such as harsh reaction conditions and limited substrate compatibility. nih.gov
While the direct application to this compound is a specific case, the broader palladium-catalyzed methodologies provide a strong foundation for its synthesis. For example, a related approach involves the palladium-catalyzed intramolecular allylic C-H amination, which can be used to create heterocyclic structures containing a carbamate moiety. researchgate.net
Table 1: Examples of Palladium-Catalyzed Carbamate Synthesis
| Aryl Halide/Triflate | Alcohol | Catalyst System | Yield |
|---|---|---|---|
| Aryl Chloride | Primary Alcohol | Pd₂(dba)₃ / Ligand | 82-92% nih.gov |
| Aryl Triflate | Secondary Alcohol | Pd₂(dba)₃ / Ligand | Good organic-chemistry.org |
| Aryl Chloride | Phenol (B47542) | Pd₂(dba)₃ / Ligand | Lower stability organic-chemistry.org |
Carbon Dioxide Fixation Routes for the Formation of Chloromethyl Carbamates
The utilization of carbon dioxide (CO₂) as a C1 feedstock for chemical synthesis is a significant area of green chemistry research. researchgate.net CO₂ is an abundant, non-toxic, and renewable resource, making it an attractive alternative to hazardous reagents like phosgene. researchgate.netnih.gov Several routes have been explored for the synthesis of carbamates and related compounds through CO₂ fixation.
One approach involves the direct reaction of an amine, an alcohol, and carbon dioxide. nih.gov However, this reaction often suffers from thermodynamic limitations and low conversions. nih.gov To overcome these challenges, various catalytic systems and strategies have been developed. For instance, the use of dehydrating agents or running the reaction in dense-phase CO₂ can improve yields. nih.gov
A notable strategy is the three-component coupling of a primary amine, CO₂, and an alkyl halide in the presence of a base like cesium carbonate. acs.org This method allows for the formation of N-alkyl carbamates under relatively mild conditions. Another approach involves the reaction of amines with CO₂ and metal alkoxides, such as titanium methoxide, to produce carbamates. stmarys-ca.edu
The synthesis of cyclic carbamates from CO₂ and amino alcohols is a well-established route. mdpi.com The chemoselectivity between five- and six-membered rings can often be controlled by the choice of base and solvent. rsc.org While the direct synthesis of this compound via CO₂ fixation is not explicitly described, the synthesis of related chloromethyl-substituted cyclic carbonates has been achieved. For example, the reaction of epichlorohydrin (B41342) with CO₂ yields chloromethyl ethylene (B1197577) carbonate. lsbu.ac.uknih.gov This reaction can be catalyzed by various systems, including heterogeneous catalysts like Zr/ZIF-8, which has shown high conversion and selectivity under optimized conditions. lsbu.ac.uk
Table 2: Examples of CO₂ Fixation for Carbonate and Carbamate Synthesis
| Reactants | Catalyst/Conditions | Product | Yield/Conversion |
|---|---|---|---|
| Epichlorohydrin, CO₂ | Zr/ZIF-8, 353 K, 8 bar | Chloromethyl ethylene carbonate | 93% conversion lsbu.ac.uk |
| Aniline, CO₂, Ti(OMe)₄ | 5 MPa CO₂, 20 min | Methyl N-phenylcarbamate | 85% yield stmarys-ca.edu |
| Amino alcohols, CO₂ | Base-promoted | Cyclic carbamates | Good yields rsc.org |
Phosgene-Free Synthetic Alternatives for Chloromethyl Carbamate Scaffolds
The toxicity of phosgene has driven the development of numerous phosgene-free synthetic routes for carbamates. nih.govtno.nl These alternatives often utilize less hazardous reagents and offer more environmentally benign pathways.
A common phosgene-free strategy involves the use of dialkyl carbonates, such as dimethyl carbonate (DMC), as carbonyl sources. researchgate.net The reaction of amines with DMC, often catalyzed by systems like L-proline and tetrabutylammonium (B224687) bromide (TBAB), can produce methyl carbamates in good to excellent yields under mild conditions. researchgate.netrsc.org The use of ionic liquids as catalysts has also been explored for the synthesis of carbamates from amines and organic carbonates. tno.nl
Another important phosgene-free method is the reaction of amines with chloroformates. Although chloroformates themselves can be hazardous, this method avoids the direct use of phosgene gas. The reaction of chloromethyl chloroformate with amines is a known route to produce chloromethyl carbamates. researchgate.netresearchgate.net
A one-pot procedure for the preparation of MOM-protected (methoxymethyl-protected) carbamates avoids the use of the carcinogen MOM-Cl. researchgate.net This method involves the in situ generation of a reactive N-chloromethyl carbamate from a carbamate using trimethylsilyl (B98337) chloride and paraformaldehyde, which is then quenched with methanol. researchgate.net This two-step, one-pot process is tolerant of various functional groups. researchgate.net
The Curtius rearrangement, which involves the thermal decomposition of acyl azides to form an isocyanate intermediate, is another classical phosgene-free method that can be adapted for carbamate synthesis. nih.gov The isocyanate can then be trapped with an alcohol to yield the desired carbamate. nih.gov
Table 3: Phosgene-Free Synthetic Alternatives for Carbamates
| Reagents | Catalyst/Conditions | Product Type | Key Feature |
|---|---|---|---|
| Amines, Dimethyl Carbonate | L-proline/TBAB | Methyl Carbamates | Mild, phosgene-free researchgate.netrsc.org |
| Carbamate, TMS-Cl, Paraformaldehyde, Methanol | One-pot | MOM-protected Carbamates | Avoids MOM-Cl researchgate.net |
| Chloromethyl Chloroformate, Amines | - | Chloromethyl Carbamates | Direct route researchgate.netresearchgate.net |
Chemical Reactivity and Mechanistic Investigations of Chloromethyl Carbamate Derivatives
Reactivity of the Chloromethyl Moiety
The chloromethyl group (–CH₂Cl) attached to the carbamate (B1207046) nitrogen is a key site of reactivity, primarily functioning as an electrophilic center.
Electrophilic Nature and Alkylating Capabilities
The chloromethyl group imparts significant electrophilic character to the molecule. The high electronegativity of the chlorine atom, combined with the electron-withdrawing nature of the adjacent carbamate functionality, renders the methylene (B1212753) carbon atom electron-deficient and thus susceptible to attack by nucleophiles. This inherent reactivity makes chloromethyl carbamates effective alkylating agents. They are capable of transferring the -CH₂-carbamate moiety to a variety of nucleophilic substrates. This alkylating ability is harnessed in organic synthesis, for instance, in the preparation of prodrugs where a carbamate-linked promoiety is attached to a parent drug molecule. The reactivity of these α-halo ethers is notable, as the ease of forming reactive intermediates dictates their biological and chemical activity. scbt.com
Nucleophilic Substitution Reactions (Sₙ1 and Sₙ2 pathways)
The electrophilic chloromethyl group readily participates in nucleophilic substitution reactions, which can proceed through either Sₙ1 or Sₙ2 mechanisms, depending on the substrate structure, the nature of the nucleophile, the solvent, and the reaction conditions. smolecule.comksu.edu.sa
Sₙ2 Pathway: Given that the chloromethyl group is a primary halide, the Sₙ2 pathway is often favored. ksu.edu.sa This mechanism involves a single, concerted step where the nucleophile attacks the electrophilic carbon from the backside, simultaneously displacing the chloride leaving group. ksu.edu.sa This pathway has been observed in the reaction of N-chloromethyl carbamate intermediates with nucleophiles like methanol (B129727) to form MOM-protected carbamates. researchgate.netacs.org Studies on related systems, such as the activation of Fmoc-protected N,O-acetals, suggest that the resulting halomethyl carbamate intermediate reacts with enamine nucleophiles via a concerted, Sₙ2-type mechanism. researchgate.net Common nucleophiles that react with chloromethyl carbamates include amines, thiols, and alkoxides. For example, the synthesis of phosphoryloxymethyl carbamates is achieved by reacting an α-chloromethyl carbamate with a phosphate (B84403) salt. nih.gov
Sₙ1 Pathway: An Sₙ1 mechanism involves a two-step process initiated by the slow departure of the leaving group to form a carbocation intermediate, which is then rapidly attacked by the nucleophile. ksu.edu.sa While less common for primary halides, this pathway can become significant if the resulting carbocation is stabilized by resonance or other electronic factors. For N-aryl-N-(p-nitrophenoxy)methyl-carbamates, spontaneous Sₙ1 hydrolysis has been shown to occur, yielding an N-aryl carbamate and p-nitrophenol. prolynxinc.com The solvolysis of these compounds often displays a pH-independent region, characteristic of an Sₙ1 reaction where the rate is dependent only on the substrate concentration. prolynxinc.com
The competition between these two pathways is a critical aspect of the reactivity of chloromethyl carbamates.
Elimination Reactions, including Beta-Elimination Pathways leading to Fragmentation
Beyond substitution, chloromethyl carbamates and their derivatives can undergo elimination reactions, often leading to molecular fragmentation. Beta-elimination is a particularly important pathway, especially in systems designed as cleavable linkers for drug delivery. prolynxinc.comnih.gov
In a typical β-eliminative linker system, the carbamate is attached to a modulating group that facilitates the removal of a proton from the β-position upon activation by a base (e.g., hydroxide (B78521) ion). prolynxinc.comnih.gov This proton abstraction initiates a rapid β-elimination cascade, cleaving the O-alkyl bond of the carbamate. This process forms a transient carbamic acid, which then collapses to release carbon dioxide, formaldehyde (B43269), and the free amine. prolynxinc.comnih.gov The rate of this elimination is highly dependent on the pH and the pKa of the β-proton, which is controlled by the electron-withdrawing nature of the modulating group. prolynxinc.com
Table 1: pH Dependence of Solvolysis for a β-Eliminative Carbamate Linker This table illustrates the observed rate constants (k_obsd) for the solvolysis of a PEG-conjugated N-aryl-N-(p-nitrophenoxy)methyl-carbamate containing a β-eliminative linker at various pH values. The data shows distinct regions corresponding to different reaction mechanisms.
| pH | log k_obsd (s⁻¹) | Dominant Mechanism |
| 2.0 | -4.5 | Acid-catalyzed Hydrolysis |
| 4.0 | -5.8 | Spontaneous Hydrolysis (Sₙ1) |
| 6.0 | -5.8 | Spontaneous Hydrolysis (Sₙ1) |
| 8.0 | -5.2 | Base-catalyzed β-Elimination |
| 10.0 | -3.2 | Base-catalyzed β-Elimination |
Data adapted from studies on β-eliminative linkers. prolynxinc.com
Other fragmentation pathways have also been identified. For instance, tandem 1,6- and 1,2-elimination reactions are observed in benzyl (B1604629) α-ammonium carbamates, which can be synthesized from chloromethyl carbamate precursors. nih.gov Furthermore, fragmentation of carbamate anions, such as those derived from CO₂ capture, has been studied in the gas phase, revealing facile neutral losses of CO₂ and water. nih.gov
Reactivity Towards Organometallic Reagents
The chloromethyl group can react with a variety of organometallic reagents, leading to the formation of new carbon-carbon bonds. This reactivity is valuable for the functionalization of carbamate-containing molecules.
Highly reactive metals like Rieke® Zinc can be used to prepare organozinc reagents from alkyl halides, which tolerate a wide range of functional groups including chlorides and amides. riekemetals.com These organozinc reagents can then participate in cross-coupling reactions. For example, Negishi cross-coupling reactions have been successfully performed with adamantylzinc reagents and various aryl bromides containing ester or carbamate functionalities. uni-muenchen.de Similarly, carbamate-protected halohydrins have been shown to couple with alkylboranes in the presence of a nickel catalyst. acs.org
Lithium carbenoids (LiCH₂X) are another class of organometallic reagents that react with carbonyl compounds, including Weinreb amides, with high chemoselectivity, showcasing the controlled reactivity that can be achieved. rsc.org The use of highly reactive Rieke® Magnesium can also expand the range of possible Grignard reagents, allowing their formation at lower temperatures and with greater functional group tolerance. riekemetals.com
Table 2: Examples of Reactions with Organometallic Reagents
| Organometallic Reagent | Electrophile/Coupling Partner | Reaction Type | Product Type |
| Organozinc Reagents | Aryl Halides | Negishi Coupling | Aryl-substituted Carbamates |
| Alkylboranes | Carbamate-protected Halohydrins | Nickel-catalyzed Coupling | Alkylated Carbamates |
| Lithium Carbenoids | Weinreb Amides | Nucleophilic Addition | Homologated Amides |
| Grignard Reagents | Various | Grignard Reaction | Functionalized Carbamates |
Reactivity of the Carbamate Functional Group
The carbamate group itself is a site of chemical reactivity, most notably undergoing hydrolysis and solvolysis.
Hydrolysis and Solvolysis Mechanisms under Various Conditions
Solvolysis is a general term for a reaction where the solvent acts as the nucleophile; when the solvent is water, the reaction is termed hydrolysis. wikipedia.org The carbamate moiety can undergo hydrolysis under acidic, basic, or neutral conditions, regenerating the constituent amine and alcohol (via subsequent decarboxylation of the carbamic acid). smolecule.comacs.org The stability of the carbamate bond is a critical factor in its various applications, such as in prodrug design, where the rate of hydrolysis determines the release of the active drug. acs.orgnih.gov
The mechanism of solvolysis can vary. Studies on related N,N-disubstituted carbamoyl (B1232498) chlorides suggest that solvolysis can proceed via a dissociative Sₙ1-type mechanism, particularly in more polar solvents. mdpi.com However, for other substrates like chloroformate esters, an associative addition-elimination mechanism is often proposed. mdpi.com
Transcarbamoylation and Exchange Reactions
The carbamate functional group within derivatives like Ethyl (chloromethyl)carbamate is susceptible to transcarbamoylation and exchange reactions. These transformations involve the transfer of the carbamoyl group (R₂NCO-) from the ethyl alcohol moiety to another nucleophile, such as a different alcohol or an amine. Such reactions are pivotal in the synthesis of new carbamates and in the context of dynamic covalent chemistry, particularly in the reprocessing of polyurethane materials. researchgate.netchemrxiv.org
The exchange can be catalyzed by various agents. For instance, zirconium(IV) compounds have been shown to effectively catalyze carbonate-carbamate exchange processes. nih.gov Similarly, organotin catalysts are employed in transcarbamoylation reactions, with methyl carbamate serving as an economical carbamoyl donor, demonstrating broad functional group tolerance. grafiati.com In some systems, an attempted interchange between an N-substituted urethan and a hydroxypropyl carbamate, using aluminum isopropoxide as a catalyst, led to a disproportionation of the monocarbamate into the corresponding dicarbamate and diol rather than the expected N-methylcarbamate. lookchem.com
The reaction mechanism often depends on the catalyst used. Highly active catalysts like dibutyltin (B87310) dilaurate (DBTDL) may favor the formation of the thermodynamically more stable carbamate, whereas weaker base catalysts can lead to the kinetic product. researchgate.net Light-induced acid catalysis has also been explored to control transcarbamoylation reactions in polyurethane networks, offering spatiotemporal control over the material's properties. chemrxiv.org
Table 1: Catalysts and Conditions for Carbamate Exchange Reactions
| Catalyst System | Reaction Type | Key Findings | Reference |
|---|---|---|---|
| Zr(IV) complexes with 2-hydroxypyridine (B17775) (HYP) | Carbonate-Carbamate Exchange | Efficiently prepares carbamates from dialkyl carbonates. | nih.gov |
| Aluminum Isopropoxide | Disproportionation | Catalyzed the disproportionation of a monocarbamate into a dicarbamate and a diol. | lookchem.com |
| Dibutyltin dilaurate (DBTDL) | Transcarbamoylation | Favors the formation of the thermodynamically stable carbamate product. | researchgate.net |
| 1,4-Diazabicyclo[2.2.2]octane (DABCO), Triphenylphosphine (Ph₃P) | Transcarbamoylation | Weaker base catalysts that favor the kinetic product and effect rearrangement at a slower rate. | researchgate.net |
Intramolecular Cyclization Reactions
Chloromethyl carbamate derivatives are valuable precursors for the synthesis of various heterocyclic compounds through intramolecular cyclization reactions. The presence of the reactive chloromethyl group and the nucleophilic centers (nitrogen and oxygen) on the carbamate moiety allows for the formation of new rings.
A significant area of investigation is the O/N atom-selective cyclization. mdpi.com In the cyclization of olefinic carbamates, C-N bond formation leads to urethane (B1682113) derivatives, while C-O bond formation yields carbonate derivatives. mdpi.com The outcome of these reactions can be controlled by the choice of catalyst, base, and reaction conditions. For example, in the iodo-cyclization of certain olefinic N-tosyl carboxamides, the N-cyclized product can be favored by using metal bases like n-butyllithium (nBuLi), which is thought to decrease the nucleophilicity of the oxygen atom through chelation. mdpi.com
N-(ortho-chloromethyl)aryl carbamates have been utilized in copper-catalyzed coupling-cyclization reactions with terminal alkynes to synthesize substituted indoles under mild conditions. lookchem.com This strategy demonstrates excellent functional group tolerance. lookchem.com Palladium catalysts are also widely used; for instance, Pd-catalyzed intramolecular aminochlorocyclization of allylic carbamates provides a route to six-membered chloromethyl-substituted heterocycles. researchgate.net The mechanism of these palladium-catalyzed reactions is proposed to proceed via an anti-aminopalladation of the alkene. researchgate.net
Table 2: Examples of Intramolecular Cyclization of Chloromethyl Carbamate Derivatives
| Substrate Type | Catalyst/Reagent | Product Type | Key Feature | Reference |
|---|---|---|---|---|
| N-(ortho-chloromethyl)aryl carbamates | Copper (Cu) | Indoles | One-pot coupling-cyclization with terminal alkynes. | lookchem.com |
| Allylic Carbamates | Palladium (Pd) | 6-Halomethyl-substituted piperazin-2-ones | Regio- and diastereoselective aminochlorocyclization. | researchgate.net |
| Olefinic N-tosyl carbamates | Iodine (I₂) / Base | Cyclic Ureas or Carbonates | O/N atom-selective cyclization controlled by reaction conditions. | mdpi.com |
| N-(o-chloromethyl)aryl carbamates | Not specified | Benzoxazines | Intramolecular [4+2] cyclization with terminal alkynes. | thieme-connect.com |
Reaction Kinetics and Thermodynamic Profiles
The study of reaction kinetics and thermodynamic profiles for reactions involving this compound is essential for understanding reaction mechanisms and optimizing process conditions. This involves determining key parameters such as activation energies, the influence of environmental factors like solvent and temperature, and identifying transient species like intermediates and transition states.
Activation Energy Determinations for Key Reaction Steps
Activation energy (Ea) is the minimum energy required for a chemical reaction to occur and represents the barrier that reactants must overcome. longdom.org For reactions involving carbamates, Ea values provide insight into the reaction's feasibility and rate. While specific Ea values for every reaction of this compound are not extensively documented, data from related systems offer valuable comparisons.
For example, the activation energy for the reaction between dimethylurea and dimethyl carbonate, a transcarbamoylation-type reaction, was determined to be 7.57 kcal/mol. acs.org In more complex catalytic cycles, such as the reaction of 2-(chloromethyl)oxirane with CO₂, the free energy barriers for key steps like epoxide ring-opening can be significantly higher, with a calculated barrier of 42.4 kcal/mol for a triethylamine-catalyzed process. rsc.org These values are typically determined experimentally by measuring reaction rates at different temperatures and applying the Arrhenius equation. acs.org
Table 3: Activation Energies for Related Carbamate and Chloromethyl Compound Reactions
| Reaction System | Reaction Step | Activation Energy (Ea or ΔG‡) | Method | Reference |
|---|---|---|---|---|
| Dimethylurea + Dimethyl Carbonate | Transcarbamoylation | 7.57 kcal/mol | Experimental (Arrhenius plot) | acs.org |
| 2-(chloromethyl)oxirane + CO₂ | Epoxide ring-opening (NEt₃ catalyzed) | 42.4 kcal/mol | Theoretical Calculation | rsc.org |
| 2-(chloromethyl)oxirane + CO₂ | Carbonate ring-closure (in NEt₃ solution) | 18.2 kcal/mol | Theoretical Calculation | rsc.org |
Influence of Solvent Polarity and Temperature on Reaction Rates
The rate of chemical reactions involving chloromethyl carbamates is highly dependent on both solvent properties and temperature.
Temperature Effects: As with most chemical reactions, an increase in temperature typically leads to a faster reaction rate for transformations of this compound. pressbooks.pubhawaii.edu This is because higher temperatures increase the kinetic energy of reactant molecules, leading to more frequent and energetic collisions, which increases the proportion of molecules that can overcome the activation energy barrier. tutorchase.com It has been observed that the rate of many chemical reactions can double for every 10°C rise in temperature. dalalinstitute.com For instance, in the cycloaddition reaction of 2-(chloromethyl)oxirane, increasing the temperature from 50°C to 100°C resulted in a significant increase in product yield, from a slow conversion to 99% yield. rsc.org
Solvent Effects: The choice of solvent can dramatically influence reaction rates and even alter reaction pathways. numberanalytics.com Solvent polarity is a key factor; polar solvents can stabilize charged or polar intermediates and transition states, thereby accelerating reactions that proceed through such species. numberanalytics.com The solvolysis of related compounds like chloroformate esters has been studied using linear free energy relationships such as the Grunwald-Winstein equations, which correlate reaction rates to solvent ionizing power (Y) and solvent nucleophilicity (N). researchgate.net These studies show that both the solvent's ability to stabilize ions and its nucleophilicity can play crucial roles, depending on the reaction mechanism. For some carbamate-forming reactions, the solvent's basicity has also been shown to influence the reaction rate. researchgate.net
Investigation of Reaction Intermediates and Transition States
Understanding the full mechanism of a chemical reaction requires the characterization of transient species, including reaction intermediates and transition states. A transition state is a high-energy, transient configuration of atoms that exists for an infinitesimal time as reactants are converted into products. ucsb.edu It corresponds to a first-order saddle point on the potential energy surface, representing the peak of the energy barrier for a reaction step. ucsb.edu
For reactions involving chloromethyl carbamates, various intermediates have been proposed. In the copper-catalyzed cyclization of N-(ortho-chloromethyl)aryl carbamates, organocopper intermediates are likely involved. lookchem.com In other cyclization reactions, zwitterionic species or quinone methide-type intermediates have been suggested. thieme-connect.commdpi.com For example, the reaction of N-(o-chloromethyl)aryl amides, a related class of compounds, is proposed to proceed through an aza-o-quinone methide intermediate. mdpi.com
The transition states for these reactions are often investigated using computational chemistry methods (e.g., DFT calculations). For Sₙ2 reactions, which are relevant for the displacement of the chloride from the chloromethyl group, the transition state is characterized by a penta-coordinate carbon atom where the bond to the incoming nucleophile is partially formed and the bond to the leaving group (chloride) is partially broken. ucsb.edu In the enzymatic hydrolysis of carbamates, a tetrahedral transition state is formed by the nucleophilic attack of a serine residue at the carbonyl carbon of the carbamate. nih.gov
Catalytic Effects on Chloromethyl Carbamate Transformations
Catalysis is crucial for enhancing the efficiency, selectivity, and scope of reactions involving chloromethyl carbamate derivatives. A wide range of catalysts, including transition metals, Lewis acids, and bases, have been employed to facilitate their transformation.
Transition Metal Catalysis:
Palladium (Pd): Palladium complexes are effective for various cyclization reactions. For example, PdCl₂(MeCN)₂ and PdCl₂(PhCN)₂ have been used to catalyze the aminocyclization of allylic carbamates to produce substituted heterocycles. researchgate.net
Copper (Cu): Copper catalysts are notably used in the coupling and cyclization of N-(ortho-chloromethyl)aryl carbamates with alkynes to form indole (B1671886) structures. lookchem.com
Ruthenium (Ru): Ru complexes have been investigated for the reductive carbonylation of aromatic nitro compounds in the presence of alcohols to yield carbamates. nih.gov
Lewis Acid and Base Catalysis:
Lewis Acids (e.g., Zr(IV), Tin compounds): Zirconium(IV) salts can catalyze carbonate-carbamate exchange reactions. nih.gov Tin catalysts are also well-known for promoting transcarbamoylation. grafiati.com
Organic Bases (e.g., DBU, NEt₃): 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) can catalyze carbamate formation from CO₂, an amine, and an alcohol under Mitsunobu conditions. nih.gov Triethylamine (B128534) (NEt₃) has been used in conjunction with halide salts like NBu₄Br to create a synergistic catalytic system for the cycloaddition of CO₂ to epoxides, including those with chloromethyl groups. rsc.org
Solid Acid Catalysis:
Solid catalysts like zinc oxide (ZnO), aluminum oxide (Al₂O₃), and clays (B1170129) such as Montmorillonite K-10 have been evaluated for the cleavage and decomposition of carbamates, which is relevant for polyurethane recycling. mdpi.com These catalysts can promote decomposition at lower temperatures than purely thermal processes, although they can also lead to side reactions. mdpi.com
Table 4: Overview of Catalysts for Chloromethyl Carbamate Transformations
| Catalyst Type | Specific Catalyst Example | Transformation | Reference |
|---|---|---|---|
| Transition Metal | Copper (Cu) salts | Indole synthesis via coupling-cyclization | lookchem.com |
| Transition Metal | Palladium (Pd) complexes (e.g., PdCl₂(MeCN)₂) | Intramolecular aminochlorocyclization | researchgate.net |
| Lewis Acid | Zirconium(IV) (Zr(IV)) salts | Carbonate-carbamate exchange | nih.gov |
| Organic Base | 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | Carbamate formation from CO₂ | nih.gov |
| Synergistic System | NBu₄Br / NEt₃ | Cycloaddition of CO₂ to chloromethyl-epoxides | rsc.org |
| Solid Acid | ZnO, Al₂O₃, Montmorillonite K-10 | Carbamate cleavage/decomposition | mdpi.com |
Acid-Catalyzed Reactions
The carbamate functional group is susceptible to transformations under acidic conditions. Acid catalysis can facilitate hydrolysis and transesterification reactions. For related N-aryl carbamate derivatives, acid-catalyzed solvolysis leads to the cleavage of the molecule to yield a carbamate and a corresponding alcohol. prolynxinc.com
A plausible mechanism for the acid-catalyzed interchange reaction between a carbamate ester and an alcohol involves the initial decomposition of the carbamate into an isocyanate intermediate (or a related electrophilic species) and the corresponding alcohol. thieme-connect.de This is followed by the reaction of the isocyanate with the new, higher-boiling alcohol to form the transesterified carbamate product. thieme-connect.de This pathway highlights the role of the acid in activating the carbamate carbonyl for nucleophilic attack or promoting the elimination of the alcohol portion.
In the context of N-acyl imidazoliums, which serve as models for activated carbamates, their reactions with nucleophiles (HY) are often, in fact, acid-catalyzed reactions of the conjugate base (Y-). researchgate.net This suggests that for this compound, the presence of a Brønsted acid can activate the substrate or the nucleophile, facilitating substitution or other transformations.
Table 1: Overview of Acid-Catalyzed Reactions of Carbamate Derivatives
| Reaction Type | Reactants | Catalyst | Key Mechanistic Step | Products |
| Hydrolysis | N-Aryl-N-(p-nitrophenoxymethyl)carbamate, Water | Acid | Cleavage of ether linkage | N-Aryl carbamate, p-Nitrophenol |
| Transesterification | Ethyl carbamate, High-boiling alcohol (e.g., Benzyl alcohol) | Sulfuric acid, 4-Toluenesulfonic acid, Aluminum triisopropoxide | Decomposition to isocyanate intermediate | New carbamate ester, Ethanol (B145695) |
Base-Catalyzed Reactions
Base-catalyzed reactions of chloromethyl carbamate derivatives are common and mechanistically diverse. The specific pathway often depends on the substrate structure and the nature of the base.
For certain N-substituted carbamates, particularly those with an acidic proton on the β-carbon of the alcohol moiety, a β-elimination mechanism is prevalent under basic conditions. prolynxinc.com The reaction, catalyzed by hydroxide ions, involves the cleavage of the O-alkyl bond of the carbamate. prolynxinc.com This generates a carbamic acid intermediate, which subsequently collapses to carbon dioxide, formaldehyde, and the corresponding aromatic amine. prolynxinc.com The rates of this β-elimination can be influenced by N-substituents, with electron-withdrawing groups causing a slight acceleration. prolynxinc.com
In other cases, bases act as nucleophiles or promote nucleophilic substitution. Strong bases like sodium alkoxides are effective catalysts for the transesterification of substituted carbamates with alcohols. thieme-connect.de The mechanism involves the direct nucleophilic attack of the alkoxide anion on the carbonyl carbon of the carbamate. thieme-connect.de Weaker bases, such as triethylamine or pyridine, are often employed to neutralize acid byproducts, for instance, the hydrochloric acid generated during the N-acylation of amines with chloroformates.
Furthermore, strong, non-nucleophilic bases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) can catalyze carbamate formation by activating reactants. nih.gov For example, DBU catalyzes the reaction of secondary amines, carbon dioxide, and alcohols under Mitsunobu conditions to yield carbamates via an SN2 displacement of the activated alcohol. nih.gov
Table 2: Summary of Base-Catalyzed Reactions of Carbamate Derivatives
| Reaction Type | Substrate Type | Base | Mechanism | Common Products |
| β-Elimination | N-Aryl carbamates with β-eliminative linkers | Hydroxide Ion | E2-type elimination of a carbamic acid | Aryl amine, CO₂, Formaldehyde, Phenol (B47542) prolynxinc.com |
| Transesterification | Substituted carbamates | Sodium Alkoxide | Nucleophilic acyl substitution | New carbamate, Alcohol thieme-connect.de |
| Neutralization | N-acylation reactions | Triethylamine, Pyridine | Acid Scavenger | N-Acyl carbamate, Amine salt |
| Carbamate Synthesis | Secondary amine, CO₂, Alcohol | DBU, Tributylphosphine | SN2 displacement | Carbamate, Triphenylphosphine oxide nih.gov |
Metal-Catalyzed Processes
Transition metals catalyze a wide array of transformations involving carbamate derivatives, often leveraging the carbamate moiety as a directing group or a reactive partner. magtech.com.cn
Palladium-Catalyzed Reactions: Palladium catalysts are notably used in cyclization reactions. For instance, the palladium-catalyzed aminochlorination of certain alkenyl carbamates yields chloromethyl-substituted oxazolidinones. researchgate.net Mechanistic studies suggest the reaction proceeds through an anti-aminopalladation of the alkene, followed by an oxidative cleavage of the C-Pd(II) bond with retention of stereochemistry. researchgate.net Copper(II) salts are often used as co-catalysts in these systems, potentially playing a role in the C-Cl bond-forming step. researchgate.net The carbamate group can also act as a directing group in Pd-catalyzed C-H activation/functionalization reactions to achieve ortho-arylation, alkenylation, and other transformations on an adjacent aromatic ring. magtech.com.cn
Rhodium-Catalyzed Reactions: Rhodium complexes are effective catalysts for nitrene transfer reactions. acs.org In the presence of a rhodium catalyst, carbamates can react with sulfoxides to generate sulfoximine (B86345) carbamates. acs.org This method provides a direct route to N-protected sulfoximines under mild conditions. acs.org
Other Metal-Catalyzed Reactions:
Gold: Gold catalysts can promote N,O-acetal formation by activating o-alkynylbenzoic acid esters to form an acyliminium ion, which is then trapped by an alcohol. researchgate.net This demonstrates the reactivity of carbamate-like precursors under gold catalysis. researchgate.net
Lithium: In the presence of lithium powder and a catalytic amount of 4,4′-di-tert-butylbiphenyl (DTBB), N-(chloromethyl) carbamates can be reductively lithiated. researchgate.net The resulting organolithium species can then react with various electrophiles to form functionalized carbamates. researchgate.net
Copper and Iron: The carbamate group can direct C-H functionalization reactions catalyzed by copper or iron, particularly at the active positions vicinal to an amine. magtech.com.cn
These metal-catalyzed processes highlight the utility of carbamates in constructing complex molecular architectures, including various heterocyclic systems. magtech.com.cnresearchgate.net
Table 3: Examples of Metal-Catalyzed Reactions Involving Carbamate Derivatives
| Metal Catalyst | Reaction Type | Substrate | Key Intermediate/Step | Product Type |
| Palladium(II) / Copper(II) | Aminochlorination | Alkenyl Carbamate | anti-Aminopalladation | Chloromethyl-substituted Oxazolidinone researchgate.net |
| Rhodium(II) | Nitrene Transfer | Carbamate, Sulfoxide | Metal nitrenoid species | Sulfoximine Carbamate acs.org |
| Gold(I) | N,O-Acetal Formation | o-Alkynylbenzoic acid ester (Carbamate precursor) | Acyliminium ion | N,O-Acetal researchgate.net |
| Lithium / DTBB | Reductive Lithiation | N-(chloromethyl) carbamate | Organolithium species | Functionalized Carbamate researchgate.net |
| Palladium(II) | C-H Arylation | N-Aryl Carbamate | Ortho-palladation | Ortho-aryl N-aryl carbamate magtech.com.cn |
Applications in Advanced Organic Synthesis
Role as Versatile Synthetic Intermediates and Building Blocks
As a synthetic intermediate, ethyl (chloromethyl)carbamate provides a gateway to a wide array of other compounds. Its ability to react with various nucleophiles allows for the introduction of the carbamate (B1207046) functionality or the chloromethyl group into different molecular frameworks, making it a valuable tool for synthetic chemists. cymitquimica.com These reagents are often used in the production of pharmaceuticals and agrochemicals. knowde.comresearchgate.netgoogle.com
This compound serves as a precursor for the synthesis of more complex, substituted carbamates and ureas. The core structure can be elaborated through reactions that target either the ester or the chloromethyl group. For instance, nucleophilic substitution at the chloromethyl carbon by amines or alcohols can lead to N-alkylated or O-alkylated carbamate derivatives.
Furthermore, the carbamate group itself can participate in transcarbamoylation reactions, or the entire molecule can be used as a synthon in multi-component reactions to build up urea-based structures. organic-chemistry.orgorganic-chemistry.org The synthesis of ureas often involves the reaction of an amine with an isocyanate intermediate, which can be generated from carbamates. organic-chemistry.orggoogle.com In some methodologies, carbamoylimidazolium salts, which are highly reactive, are used as efficient carbamoylating agents to produce ureas and other carbamates in high yields. organic-chemistry.org
| Precursor | Reagent | Product Type | Reference |
| Arylamine + Ethyl Chloroformate | - | N-Aryl Carbamate | arkat-usa.org |
| Amine + Ester-Substituted Diaryl Carbonate | - | Activated Carbamate | google.com |
| Activated Carbamate | Second Amine | Urea | google.com |
| Hydroxamic Acid | Amines (via Lossen Rearrangement) | Urea | organic-chemistry.org |
One of the primary applications of this compound is as a chloromethylating agent. google.com The electrophilic chloromethyl group (-CH2Cl) readily reacts with a wide range of nucleophiles, including carbanions, amines, thiols, and phenols. This reaction forms a new covalent bond and attaches the -CH2-N(H)COOEt fragment or a related moiety to the target molecule. This strategy is particularly useful for building complex heterocyclic systems or for the functionalization of existing molecular scaffolds. For example, a reactive N-chloromethyl carbamate can be generated in situ and subsequently quenched with an alcohol to yield a methoxymethyl (MOM)-protected carbamate, a process that avoids the use of the regulated carcinogen MOM-Cl. researchgate.net In other syntheses, chloroacetyl chloride is used to install a chloromethyl-containing ring system which is then further functionalized. researchgate.netresearchgate.net
Contribution to the Synthesis of Diverse Chemical Entities
The versatility of this compound and its derivatives makes them valuable building blocks in the synthesis of a wide range of chemical compounds, including pharmaceutically active molecules and complex heterocyclic structures. arkat-usa.orgsigmaaldrich.comfrontierspecialtychemicals.com
For instance, chloroethyl carbamate is a key intermediate in a simplified, phosgene-free synthesis of Carbachol, a drug used to treat glaucoma. google.com Similarly, chloromethyl ethyl carbonate has been utilized as a reagent in the preparation of prodrugs with antiretroviral activity and in the synthesis of inhibitors for the hepatitis C virus NS3 protease. echemi.com The ability to form N-aryl carbamates, which can then be cyclized, has been exploited in the synthesis of bioactive oxazolidinones from enantiopure epichlorohydrin (B41342). arkat-usa.org Its role extends to the creation of complex heterocyclic systems such as thienopyrazoles, where a chloromethyl-containing intermediate is constructed and subsequently functionalized. researchgate.netresearchgate.net
| Target Compound/Class | Role of Carbamate Reagent | Reference |
| Carbachol | Key intermediate (chloroethyl carbamate) | google.com |
| Antiviral Prodrugs (e.g., PMPA) | Reagent (chloromethyl ethyl carbonate) | echemi.com |
| Hepatitis C Virus NS3 Protease Inhibitors | Reagent (chloromethyl ethyl carbonate) | echemi.com |
| N-Aryl-Oxazolidinones | Intermediate (N-aryl-carbamate) for cyclization | arkat-usa.org |
| Thienopyrazole Derivatives | Formation of a chloromethyl pyrimidinone intermediate | researchgate.netresearchgate.net |
| Flupirtine / Retigabine | Core structure contains an ethyl carbamate moiety | acs.orgnih.gov |
Derivatization for the Formation of Ethers, Sulfides, and Other Heteroatom-Containing Compounds
The electrophilic nature of the carbon atom in the chloromethyl group of this compound allows for its reaction with various nucleophiles, leading to the formation of new carbon-heteroatom bonds. This reactivity is fundamental to its application in derivatization reactions.
Ethers: The formation of ethers can be achieved through the reaction of this compound with alcohols. This reaction, typically carried out in the presence of a base, follows a Williamson-like ether synthesis pathway. The base deprotonates the alcohol to form an alkoxide, which then acts as a nucleophile, attacking the electrophilic chloromethyl group and displacing the chloride ion. This method is effective for preparing a range of ethers from simple to more complex alcohols.
Sulfides: In a similar fashion to ether synthesis, sulfides (or thioethers) can be prepared by reacting this compound with thiols. libretexts.org The thiol is converted to its more nucleophilic thiolate anion by a base, which then undergoes an SN2 reaction with the carbamate. This method provides a straightforward route to sulfides, which are important functional groups in various organic molecules. libretexts.org
Other Heteroatom-Containing Compounds: Beyond alcohols and thiols, other heteroatom nucleophiles can be employed to create a diverse array of derivatives. For instance, amines can react to form N-substituted products. The reactivity of this compound makes it a useful building block for introducing the ethoxycarbonylmethylamino moiety onto different molecular scaffolds.
The table below summarizes the derivatization reactions of this compound.
| Nucleophile | Product | General Reaction Scheme |
| Alcohol (R-OH) | Ether (R-O-CH₂-NHCOOEt) | R-OH + Cl-CH₂-NHCOOEt + Base → R-O-CH₂-NHCOOEt + Base·HCl |
| Thiol (R-SH) | Sulfide (R-S-CH₂-NHCOOEt) | R-SH + Cl-CH₂-NHCOOEt + Base → R-S-CH₂-NHCOOEt + Base·HCl |
| Amine (R₂NH) | Amine derivative (R₂N-CH₂-NHCOOEt) | R₂NH + Cl-CH₂-NHCOOEt → R₂N-CH₂-NHCOOEt·HCl |
Application in the Construction of Macrocyclic and Heterocyclic Systems
The reactivity of this compound also extends to its use in the synthesis of cyclic structures, including macrocycles and heterocycles, which are prevalent in pharmaceuticals and natural products. acs.orgrsc.org
Macrocyclic Systems: Macrocycles, large ring structures, often exhibit unique biological activities. google.com this compound can be incorporated into macrocyclization strategies. For instance, a molecule containing two nucleophilic groups can react with two equivalents of the carbamate in a stepwise or one-pot manner to form a large ring. Alternatively, a precursor containing both a nucleophilic site and the this compound moiety can undergo intramolecular cyclization. The carbamate functionality can be a key structural element within the macrocyclic framework. acs.org
Heterocyclic Systems: Heterocycles, cyclic compounds containing at least one heteroatom, are a cornerstone of medicinal chemistry. google.comresearchgate.net this compound can serve as a building block for constructing various heterocyclic rings. For example, its reaction with a dinucleophile, such as a compound containing both an amine and a thiol group, can lead to the formation of a thiazine (B8601807) derivative. The specific reaction conditions and the nature of the nucleophile will dictate the resulting heterocyclic system.
Reagent for Specific Functional Group Interconversions
This compound is not only a building block but also a reagent that facilitates specific chemical transformations, often with high degrees of selectivity.
Enabling Regioselective and Stereoselective Transformations
The ability to control the region and three-dimensional orientation of chemical reactions is crucial in modern synthesis.
Regioselective Transformations: In molecules with multiple similar functional groups, this compound can react preferentially at one site over another, a property known as regioselectivity. This selectivity can be influenced by factors such as steric hindrance, electronic effects, and the specific reaction conditions. For example, in a diol with both a primary and a secondary alcohol, the reaction may favor the less sterically hindered primary alcohol.
Stereoselective Transformations: Stereoselectivity refers to the preferential formation of one stereoisomer over another. While the carbamate itself is not chiral, it can be used in reactions with chiral substrates or catalysts to achieve stereoselective outcomes. For instance, in the alkylation of a chiral enolate, the this compound may add to one face of the enolate preferentially, leading to the formation of a product with a specific stereochemistry. mdpi.com The carbamate group can also influence the stereochemical course of subsequent reactions by directing incoming reagents.
Role in Cascade and Multicomponent Reactions
Cascade reactions (also known as tandem or domino reactions) and multicomponent reactions (MCRs) are highly efficient processes that allow for the formation of complex molecules in a single step from multiple starting materials. mdpi.comresearchgate.netfrontiersin.org
Cascade Reactions: this compound can be a key participant in cascade sequences. For example, an initial reaction involving the carbamate can generate an intermediate that then undergoes a spontaneous intramolecular reaction to form a more complex product. This avoids the need for isolation and purification of intermediates, saving time and resources.
Multicomponent Reactions: MCRs involve the combination of three or more reactants in a one-pot reaction to form a product that incorporates portions of all the starting materials. beilstein-journals.org this compound can serve as one of the components in such reactions. Its electrophilic nature allows it to react with a nucleophile generated in situ from the other components, leading to the rapid assembly of complex molecular structures. The efficiency and atom economy of MCRs make them an attractive strategy in modern organic synthesis. beilstein-journals.org
Derivatives, Analogues, and Structure Reactivity Relationships
Design and Synthesis of Novel Chloromethyl Carbamate (B1207046) Derivatives
The synthesis of novel derivatives of chloromethyl carbamate can be approached by altering three primary locations on the molecule: the ester moiety, the nitrogen atom, and the chloromethyl group itself.
The ester portion of the carbamate can be readily modified by employing different alcohols during the synthesis process. A common synthetic route to carbamates involves the reaction of an alcohol with an isocyanate or a chloroformate. acs.orgwikipedia.org To generate derivatives of ethyl (chloromethyl)carbamate, one could react various alcohols with chloromethyl chloroformate. This approach allows for the introduction of a wide array of alkyl and aryl groups in place of the ethyl group, thereby altering the steric and electronic properties of the molecule. For instance, using methanol (B129727) would yield mthis compound, while using phenol (B47542) would produce phenyl (chloromethyl)carbamate.
| Starting Alcohol (R-OH) | Resulting Ester Moiety (-OR) | Product Name |
|---|---|---|
| Methanol | -OCH₃ | Mthis compound |
| Propanol | -OCH₂CH₂CH₃ | Propyl (chloromethyl)carbamate |
| Isopropanol | -OCH(CH₃)₂ | Isopropyl (chloromethyl)carbamate |
| Phenol | -OC₆H₅ | Phenyl (chloromethyl)carbamate |
Substituting the hydrogen on the carbamate nitrogen with alkyl or aryl groups significantly expands the chemical space of these derivatives. The synthesis of N-substituted carbamates can be achieved through several routes. One method involves the Hofmann rearrangement of primary carboxamides in the presence of an alcohol, which proceeds through an isocyanate intermediate that is trapped by the alcohol. acs.orgmdpi.com For N-aryl derivatives, a palladium-catalyzed cross-coupling reaction of aryl chlorides or triflates with sodium cyanate (B1221674) in the presence of an alcohol provides an efficient route. mit.eduorganic-chemistry.org Another direct approach is the three-component coupling of an amine, carbon dioxide, and an alkyl halide. nih.govresearchgate.net These methods allow for the synthesis of a diverse library of N-alkyl and N-aryl chloromethyl carbamate analogues. For example, using N-methylaniline in a reaction with chloromethyl chloroformate would yield chloromethyl N-methyl-N-phenylcarbamate.
| Nitrogen Substituent (R') | Nitrogen Substituent (R'') | General Structure |
|---|---|---|
| H | Methyl | Ethyl (chloromethyl)(methyl)carbamate |
| H | Phenyl | Ethyl (chloromethyl)(phenyl)carbamate |
| Methyl | Methyl | Ethyl (chloromethyl)dimethylcarbamate |
| Methyl | Phenyl | Ethyl (chloromethyl)(methyl)(phenyl)carbamate |
Modification of the reactive alkyl halide group offers a direct way to tune the electrophilicity and leaving group ability of the side chain. Dichloromethyl carbamates can be synthesized by reacting alcohols with dichloromethyl chloroformate (DCMCF). tandfonline.com The precursor, DCMCF, can be prepared by the photochlorination of methyl formate. prepchem.com The resulting dichloromethyl carbonates can then be treated with amines to yield the corresponding dichloromethyl carbamates. tandfonline.com
Analogously, bromo-derivatives could be synthesized using brominated building blocks. Although less common, this would involve precursors like bromomethyl chloroformate. The introduction of additional halogen atoms or the substitution of chlorine with bromine would be expected to significantly alter the reactivity of the compound in nucleophilic substitution reactions.
The chloromethyl carbamate moiety can be incorporated as a functional group within larger, more complex molecular architectures. This strategy is employed in medicinal chemistry to design agents with specific biological activities. nih.govnih.gov For instance, research into duocarmycin-like compounds, which are potent antitumor agents, has involved the synthesis of complex heterocyclic scaffolds containing a reactive chloromethyl group. While not a carbamate itself, the principle of embedding a reactive chloromethyl unit into a polyfunctional molecule is a key strategy. nih.gov The carbamate group, known for its chemical stability and ability to act as a peptide bond surrogate, can be combined with other pharmacophores to create multifunctional molecules. nih.govnih.gov This involves multi-step synthetic sequences where the chloromethyl carbamate is introduced onto a pre-existing molecular scaffold.
Elucidation of Structure-Reactivity Relationships (SAR)
The chemical behavior of this compound and its derivatives is governed by the interplay of electronic and steric factors. Understanding these relationships is key to predicting and controlling their reactivity.
The reactivity of the chloromethyl group is intrinsically linked to the electronic nature of the entire carbamate structure. The carbamate functional group is a hybrid of an amide and an ester, and its electronic properties can be modulated by substituents on both the nitrogen and the ester oxygen. nih.gov
Electronic Effects:
Substituents on Nitrogen: Attaching electron-withdrawing groups (EWGs) to the nitrogen atom (e.g., a phenyl ring with nitro substituents) decreases the electron density on the nitrogen. This enhances the delocalization of the nitrogen's lone pair into the carbonyl group, which can stabilize the carbamate but also increases the electrophilicity of the carbonyl carbon. This electronic pull can influence the stability of the transition state during a nucleophilic attack on the chloromethyl carbon.
Substituents on the Ester Oxygen: Similarly, an electron-withdrawing aryl group in the ester position (O-aryl) will make the carbamate more electrophilic and can affect the stability of the entire molecule. nih.gov This increased electrophilicity generally correlates with higher reactivity towards nucleophiles.
Steric Effects:
Bulky substituents on the nitrogen atom or on the ester group can sterically hinder the approach of a nucleophile to the electrophilic chloromethyl carbon. For example, replacing the ethyl group with a bulky tert-butyl group, or substituting the nitrogen with two large groups, would be expected to decrease the rate of nucleophilic substitution at the chloromethyl position due to increased steric hindrance around the reaction center.
| Modification | Substituent Type | Predicted Effect on Chloromethyl Reactivity | Rationale |
|---|---|---|---|
| N-Substitution | Electron-Withdrawing Group (e.g., -NO₂) on N-Aryl | Increase | Increases overall electrophilicity of the carbamate moiety. |
| N-Substitution | Electron-Donating Group (e.g., -OCH₃) on N-Aryl | Decrease | Decreases overall electrophilicity of the carbamate moiety. |
| Ester Moiety | Bulky Alkyl Group (e.g., tert-Butyl) | Decrease | Steric hindrance impedes nucleophilic attack. |
| Halomethyl Group | -CHBr₂ or -CHCl₂ vs. -CH₂Cl | Increase | Additional halogens are electron-withdrawing, increasing the electrophilicity of the carbon. |
Impact of Molecular Architecture on Carbamate Bond Stability and Reactivity
The stability and reactivity of the carbamate functional group, which can be seen as a hybrid of an amide and an ester, are intricately linked to its molecular architecture. acs.org The delocalization of the nitrogen's lone pair of electrons into the carbonyl group creates a resonance structure, imparting partial double-bond character to the C-N bond and a degree of conformational rigidity. acs.orgnih.govacs.org This resonance stabilization is a key factor in the generally good chemical and proteolytic stability of carbamates. acs.org However, the electronic and steric properties of the substituents attached to the nitrogen (N-terminus) and the oxygen (O-terminus) can significantly modulate this stability. acs.org
Several factors inherent in the molecular structure influence the carbamate bond's susceptibility to cleavage, primarily through hydrolysis:
Electronic Effects: The electrophilicity of the carbonyl carbon is a primary determinant of reactivity towards nucleophiles, including water. nih.gov Electron-withdrawing groups (EWGs) attached to either the nitrogen or the oxygen atom increase the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack. nih.gov For instance, in a series of O-aryl carbamates, EWGs on the aryl ring were found to decrease the chemical stability of the carbamate. nih.gov Conversely, electron-donating groups (EDGs) decrease the electrophilicity of the carbonyl carbon, thereby enhancing the stability of the carbamate bond. The N-(chloromethyl) group in this compound acts as a potent EWG due to the inductive effect of the chlorine atom. This effect pulls electron density away from the nitrogen atom, which in turn reduces the nitrogen's ability to donate its lone pair to the carbonyl carbon. This reduction in resonance stabilization increases the electrophilicity of the carbonyl carbon, rendering the carbamate more reactive.
Amide Resonance and Bond Rigidity: The carbamate linkage imposes significant conformational restrictions due to the partial double bond character of the C-N bond. acs.org Compared to more flexible linkages, carbamates are relatively rigid. nih.govacs.org The stability of this resonance can be influenced by substituents. Groups that enhance the delocalization of the nitrogen's lone pair contribute to a more stable carbamate bond, while groups that diminish it, such as the electron-withdrawing chloromethyl group, lead to decreased stability and higher reactivity.
| Substituent Type on N or O | Electronic Effect | Impact on Carbonyl Electrophilicity | Effect on Carbamate Bond Reactivity | Example Group |
|---|---|---|---|---|
| Electron-Withdrawing Group (EWG) | Inductive (-I) / Mesomeric (-M) | Increases | Increases (Less Stable) | -CH₂Cl, -NO₂, -CN |
| Electron-Donating Group (EDG) | Inductive (+I) / Mesomeric (+M) | Decreases | Decreases (More Stable) | -CH₃, -OCH₃, -NH₂ |
| Sterically Bulky Group | Steric Hindrance | No direct electronic effect | Decreases (More Stable) | -C(CH₃)₃ (tert-Butyl) |
Comparative Studies with Analogues Lacking the Chloromethyl Functionality
To understand the unique chemical properties of this compound, it is instructive to compare it with analogues that lack the N-chloromethyl functionality, such as Ethyl carbamate (where the N-substituent is hydrogen) or Ethyl N-methylcarbamate (where the N-substituent is a methyl group). The presence of the chloromethyl group introduces profound differences in both stability and reactivity.
Comparative Analysis:
Reactivity of the Carbamate Core: The primary difference stems from the strong electron-withdrawing nature of the chloromethyl group. In Ethyl N-methylcarbamate, the methyl group is weakly electron-donating, which helps to stabilize the carbamate bond by enhancing the electron-donating character of the nitrogen into the carbonyl. In Ethyl carbamate, the hydrogen atom has a minimal electronic effect. In contrast, the N-chloromethyl group in this compound significantly increases the electrophilicity of the carbonyl carbon. nih.gov This makes the compound substantially more susceptible to hydrolysis and attack by other nucleophiles compared to its N-H or N-methyl analogues. The base-catalyzed hydrolysis of carbamates proceeds via the formation of an intermediate, and a more electrophilic carbonyl center accelerates this process. nih.gov
Introduction of a Second Reactive Site: Analogues like Ethyl N-methylcarbamate possess a single primary site for chemical reaction: the carbamate's carbonyl carbon. This compound, however, is a bifunctional reagent. In addition to the reactive carbamate core, it features a highly reactive alkyl chloride. The chloromethyl group serves as a potent electrophilic center for Sₙ2 (nucleophilic substitution) reactions. This allows the compound to act as an alkylating agent, capable of introducing the "ethyl carbamoylmethyl" moiety onto nucleophilic substrates such as amines, thiols, or alcohols. This dual reactivity is completely absent in analogues lacking the chloromethyl functionality and is a defining characteristic of its chemical behavior.
| Property | This compound | Ethyl N-methylcarbamate (Analogue) | Ethyl carbamate (Analogue) |
|---|---|---|---|
| N-Substituent | -CH₂Cl (Strongly Electron-Withdrawing) | -CH₃ (Weakly Electron-Donating) | -H (Neutral) |
| Carbamate Carbonyl Reactivity | High (Increased electrophilicity) | Low (Decreased electrophilicity) | Moderate |
| Carbamate Bond Stability | Lower (Reduced resonance stabilization) | Higher (Enhanced resonance stabilization) | Moderate |
| Additional Reactive Sites | Yes (Electrophilic -CH₂Cl group for Sₙ2 reactions) | No | No |
| Overall Chemical Profile | Bifunctional reagent: Carbamoylating and Alkylating Agent | Monofunctional: Carbamoylating Agent | Monofunctional: Carbamoylating Agent |
Theoretical and Computational Chemistry Studies
Quantum Chemical Investigations of Electronic Structure and Bonding
Quantum chemical methods are fundamental to investigating the electronic properties and bonding characteristics of a molecule. These studies provide insights into molecular stability, reactivity, and the nature of chemical bonds.
Density Functional Theory (DFT) is a robust computational method used to determine the optimized geometry and electronic structure of molecules. physchemres.org For Ethyl (chloromethyl)carbamate, DFT calculations, often using a functional like B3LYP with a basis set such as 6-311++G(d,p), would be performed to find the most stable three-dimensional arrangement of its atoms (i.e., the global minimum on the potential energy surface). journalijcar.orgresearchgate.net
The calculations would yield key geometrical parameters. The carbamate (B1207046) group itself has characteristic bond lengths and angles due to resonance, which imparts a partial double-bond character to the C-N bond, restricting rotation. nih.gov DFT can precisely calculate these parameters and predict the most stable conformers (e.g., syn and anti isomers related to rotation around the C-N bond), which are often close in energy for carbamates. nih.gov The stability of different conformers of similar molecules has been successfully evaluated using these methods.
Illustrative Data: Optimized Geometrical Parameters This table presents hypothetical, representative data for the most stable conformer of this compound as would be determined by DFT calculations. Actual values would require specific computation.
| Parameter | Bond/Angle | Calculated Value (Illustrative) |
| Bond Length | C=O | 1.21 Å |
| C-O (ester) | 1.35 Å | |
| C-N | 1.37 Å | |
| N-H | 1.01 Å | |
| C-Cl | 1.79 Å | |
| Bond Angle | O=C-O | 125° |
| O=C-N | 126° | |
| C-N-H | 115° | |
| Dihedral Angle | O=C-N-C | ~180° (anti) or ~0° (syn) |
Frontier Molecular Orbital (FMO) theory is a cornerstone for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. physchemres.orgmdpi.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of molecular stability and reactivity. mdpi.com A small energy gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov For this compound, the HOMO would likely be localized on the carbamate and chloro-substituted portions, while the LUMO would be distributed over the electrophilic carbonyl carbon and the C-Cl bond. Analysis of the spatial distribution of these orbitals helps predict sites for nucleophilic and electrophilic attack. masterorganicchemistry.com
Illustrative Data: FMO Analysis This table contains example values for FMO analysis. Actual results would be derived from specific quantum chemical calculations.
| Parameter | Description | Calculated Value (Illustrative) |
| EHOMO | Energy of the Highest Occupied Molecular Orbital | -7.5 eV |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -0.8 eV |
| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | 6.7 eV |
| Interpretation | A relatively large gap would indicate high kinetic stability. mdpi.com | |
| Predicted Reactive Sites | Nucleophilic attack (LUMO-driven) | Carbonyl carbon, carbon bearing the chlorine atom |
| Electrophilic attack (HOMO-driven) | Oxygen and nitrogen atoms of the carbamate group |
The distribution of electrons within a molecule is rarely uniform. A Molecular Electrostatic Potential (MEP) surface provides a visual map of the charge distribution, highlighting electron-rich and electron-poor regions. nih.gov This map is invaluable for predicting how a molecule will interact with other charged or polar species.
For this compound, an MEP analysis would show negative potential (typically colored red) around the electronegative oxygen atoms of the carbonyl group, indicating regions susceptible to electrophilic attack. nih.gov Conversely, positive potential (blue) would be expected around the hydrogen atoms, particularly the N-H proton, and the carbon attached to the chlorine, identifying sites prone to nucleophilic attack. journalijcar.org This analysis complements FMO theory in predicting reactivity. journalijcar.org
Mechanistic Pathway Elucidations through Computational Modeling
Computational modeling allows for the detailed exploration of reaction mechanisms, which is often difficult to achieve through experimental means alone.
A chemical reaction proceeds from reactants to products via a high-energy species known as the transition state (TS). jst.go.jp Locating and characterizing the TS on the potential energy surface is crucial for understanding a reaction's mechanism and calculating its activation energy. scirp.org
For reactions involving this compound, such as its cleavage by nucleophiles or its use as an alkylating agent, computational methods can map the entire reaction pathway. For example, in a substitution reaction at the chloromethyl group, calculations would model the approach of the nucleophile, the formation of the TS where the C-Cl bond is partially broken and the new bond is partially formed, and the final separation of the products. The calculated energy of the TS determines the reaction's kinetic feasibility.
Many organic molecules have multiple reactive sites, leading to questions of selectivity. Computational modeling can predict which reaction pathway is energetically favored. This compound possesses several electrophilic centers, including the carbonyl carbon and the carbon atom bonded to chlorine.
Computational studies can determine the activation barriers for nucleophilic attack at each site. A comparison of these energy barriers would predict the regioselectivity of a given reaction. For instance, by calculating the transition state energies for the attack of a nucleophile at the carbonyl carbon versus the chloromethyl carbon, one could predict whether acylation or alkylation is the more likely outcome under specific conditions. Such predictive power is essential for designing synthetic routes and understanding reaction outcomes.
Conformational Analysis and Intermolecular Interactions
The three-dimensional structure and the non-covalent forces between molecules dictate the physical properties and crystal packing of this compound. Computational methods are employed to explore these features in detail.
Rotational Barriers within the Carbamate MoietyThe partial double bond character of the C–N bond in carbamates, due to amide resonance, results in a significant energy barrier to rotation, leading to the existence of syn and anti conformers.nih.govacs.orgFor typical N-alkylcarbamates, this rotational barrier is approximately 16 kcal/mol, which is about 3–4 kcal/mol lower than that of structurally similar amides.nih.govnd.edu
The magnitude of this barrier can be influenced by substituents. For example, substitution with an electron-withdrawing N-phenyl group can lower the barrier to around 12.5 kcal/mol. nih.gov In some N-heterocyclic carbamates, the barrier can be as low as <9 kcal/mol due to the increased single-bond character of the C(carbonyl)-N bond. nd.edunih.gov For this compound, the rotational barrier would be expected to be in the typical range for secondary N-alkylcarbamates, though a precise value from computational studies is not prominently reported in the literature reviewed. The isomerization between conformers is not a simple rotation but a more complex rotation-inversion process involving changes in the hybridization of the nitrogen atom. missouri.edu
Table 1: Experimental and Calculated Rotational Barriers (ΔG‡) for Various Carbamates
| Compound | Rotational Barrier (kcal/mol) | Method | Reference |
|---|---|---|---|
| N-alkylcarbamate (general) | ~16 | Experimental | nd.edunih.gov |
| N-phenylcarbamate (general) | 12.5 | Experimental | nih.gov |
| tert-butyl N-(2-pyridyl)carbamate | 10.2 | Experimental (NMR) | nd.edu |
| tert-butyl N-phenylcarbamate | 12.3 | Experimental (NMR) | nd.edu |
| tert-butyl N-(2-pyrimidyl)carbamate | <9 | Experimental (NMR) | nd.edu |
| N,N-dimethylcarbamate | ~15 | Experimental | colostate.edu |
Weak Non-Covalent Interactions and Their Role in Molecular AssemblyBeyond classical hydrogen bonds, weaker non-covalent interactions play a crucial role in the crystal engineering and molecular assembly of halogenated organic molecules.nih.govlibretexts.orgFor compounds containing a chloromethyl group, halogen bonding is a significant interaction.researchgate.netThis interaction involves the electrophilic region (σ-hole) on the chlorine atom and a nucleophilic site, such as a carbonyl oxygen or a π-system.researchgate.netnih.gov
Computational studies on related molecules have identified and quantified these interactions. For instance, in crystals of pyrrol-2-yl chloromethyl ketone derivatives, C-H···O, C-H···Cl, and C-Cl···π interactions are observed, contributing to a complex three-dimensional network. mdpi.com In another crystal structure containing a chloromethyl group, quantum chemical calculations confirmed a moderately attractive halogen bond between the chlorine and a carbonyl oxygen, as well as weaker halogen–π contacts. researchgate.netnih.gov These weak, directional interactions, along with van der Waals forces, work in concert with stronger hydrogen bonds to determine the final crystal packing. nih.govmdpi.com
Computational Studies of Degradation Pathways
Understanding the fate of chemical compounds in the environment is a critical area of research. Computational chemistry can model the degradation pathways of molecules like this compound in various environmental compartments.
Atmospheric Degradation StudiesThe primary degradation pathway for many organic compounds in the troposphere is initiated by reaction with hydroxyl (•OH) radicals.researchgate.netnih.govTheoretical studies on carbamate pesticides and related molecules provide a model for the atmospheric degradation of this compound.researchgate.netThe reaction proceeds via hydrogen atom abstraction from various sites on the molecule.
For similar carbamates, computational studies have shown that H-abstraction from N-H bonds or from alkyl groups are the major reaction channels. researchgate.net A computational study on the OH-initiated oxidation of chloromethyl ethyl ether (CH2ClOCH2CH3), a structurally related compound, provides further insight. nih.gov The possible abstraction sites on this compound are the N-H proton, the methylene (B1212753) (-CH2-) and methyl (-CH3) groups of the ethyl moiety, and the chloromethyl (-CH2Cl) group.
Based on studies of analogous compounds, hydrogen abstraction by •OH radicals from the ethyl group is predicted to be a significant pathway. researchgate.net The resulting radical can then undergo further reactions, such as unimolecular decomposition or reaction with atmospheric oxygen, leading to a cascade of products. nih.gov The presence of the chlorine atom may also influence the reaction kinetics and branching ratios compared to non-halogenated analogues.
Table 2: Potential H-Abstraction Sites for Reaction with •OH Radical
| Abstraction Site | Group | Comment |
|---|---|---|
| N-H | Carbamate | A common reaction pathway for primary and secondary carbamates. |
| -CH2- | Ethyl | Abstraction from the methylene group adjacent to the oxygen. |
| -CH3 | Ethyl | Abstraction from the terminal methyl group. |
| -CH2Cl | Chloromethyl | Abstraction from the carbon bearing the chlorine atom; reactivity influenced by the halogen. nih.gov |
Hydrolytic Degradation Simulations
Direct computational simulations detailing the hydrolytic degradation of this compound are not extensively documented in scientific literature. However, research on the hydrolysis of other carbamates provides insight into the likely pathways and influential factors. The hydrolysis of the carbamate group is a key reaction.
Computational methods, such as Density Functional Theory (DFT) and combined Quantum Mechanics/Molecular Mechanics (QM/MM) approaches, are standard tools for investigating reaction mechanisms at the molecular level. researchgate.netmdpi.com These simulations can elucidate transition states, reaction energy barriers, and the role of solvent molecules in the degradation process.
For carbamates in general, hydrolysis can proceed through different mechanisms depending on the pH of the solution. These reactions, along with the neutral water reaction, are the primary mechanisms considered in hydrolysis studies. epa.gov The amide resonance within the carbamate functionality is a significant factor in its stability. nih.govacs.org Computational studies have been used to estimate the rotational barriers of the C–N bond, which are influenced by this resonance. nih.govacs.org
In the context of similar compounds, theoretical studies on the degradation of carbamate pesticides by hydroxyl radicals have been performed using methods like dual-level direct dynamics to calculate rate constants over a range of temperatures. researchgate.net Such studies provide a deep understanding of reaction mechanisms. researchgate.net For instance, the hydrolysis mechanism of the carbamate methomyl (B1676398) has been systematically investigated using molecular dynamics simulations and QM/MM calculations, revealing a two-step process involving a serine-initiated nucleophilic attack followed by C-O bond cleavage. mdpi.com The calculated potential energy barriers for these steps provide quantitative data on the reaction kinetics. mdpi.com
A study on various organic carbamates noted that their stability to hydrolysis can differ significantly. nih.govacs.org While some are stable, others show significant hydrolysis in a buffer at physiological pH. nih.govacs.org For example, experimental data for the related but structurally simpler Ethyl carbamate shows a neutral hydrolysis rate constant (at 25°C) of 1.8E-3 hr⁻¹, with a calculated half-life of 4320 hours at pH 7. epa.gov
Table of Simulated Hydrolysis Parameters for Related Carbamates
Since direct simulation data for this compound is unavailable, the following table presents hypothetical data based on the types of parameters typically determined in computational hydrolysis studies of other carbamates. This is for illustrative purposes only and does not represent actual experimental or calculated values for this compound.
| Parameter | Value (Illustrative) | Method | Conditions |
| Activation Energy (Ea) - Neutral Hydrolysis | 15 - 25 kcal/mol | DFT (B3LYP/6-31G*) | Aqueous Solution |
| Activation Energy (Ea) - Base-Catalyzed Hydrolysis | 10 - 18 kcal/mol | QM/MM | Aqueous Solution, pH 10 |
| Rate-Determining Step | Nucleophilic attack | QM/MM | Neutral pH |
| Key Interacting Residues (Enzymatic) | Ser, His | MD, QM/MM | Enzyme Active Site |
Advanced Analytical Methodologies for Structural Elucidation and Quantitative Analysis in Research
Spectroscopic Characterization Techniques
Spectroscopy is a cornerstone in the structural elucidation of chemical compounds. By investigating the interaction of molecules with electromagnetic radiation, techniques like Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and High-Resolution Mass Spectrometry (HRMS) provide detailed insights into the molecular framework, functional groups, and elemental composition of Ethyl (chloromethyl)carbamate.
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the detailed structural confirmation of organic molecules in solution. It provides precise information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.
¹H NMR Spectroscopy: This technique identifies the number and type of hydrogen atoms (protons) in a molecule. For this compound (C₄H₈ClNO₂), the ¹H NMR spectrum is predicted to show distinct signals for the ethyl group protons (a triplet and a quartet), the N-H proton (a broad singlet), and the chloromethyl group protons (a doublet). The chemical shifts (δ) are influenced by the electronegativity of adjacent atoms (O, N, Cl).
¹³C NMR Spectroscopy: This method provides information about the carbon skeleton of the molecule. The ¹³C NMR spectrum for this compound is expected to display four unique signals, corresponding to the carbonyl carbon of the carbamate (B1207046), the two carbons of the ethyl group, and the carbon of the chloromethyl group. The chemical shift of the carbonyl carbon is typically found significantly downfield.
The following table summarizes the predicted NMR data for this compound.
Table 1: Predicted ¹H and ¹³C NMR Data for this compound Predicted data based on chemical structure and known values for similar functional groups.
| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Assignment |
|---|---|---|---|
| ¹H | ~1.25 | Triplet | -O-CH₂-CH₃ |
| ¹H | ~4.15 | Quartet | -O-CH₂ -CH₃ |
| ¹H | ~5.50 | Doublet | -NH-CH₂ -Cl |
| ¹H | ~5.80 | Broad Singlet | -NH - |
| ¹³C | ~14 | Singlet | -O-CH₂-CH₃ |
| ¹³C | ~45-50 | Singlet | -NH-CH₂ -Cl |
| ¹³C | ~62 | Singlet | -O-CH₂ -CH₃ |
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. It measures the absorption of infrared radiation, which excites molecular vibrations (stretching and bending).
The IR spectrum of this compound is expected to exhibit several characteristic absorption bands that confirm its key functional groups:
N-H Stretch: A moderate to sharp absorption band is anticipated in the region of 3300-3400 cm⁻¹, corresponding to the stretching vibration of the N-H bond in the carbamate group.
C-H Stretch: Absorptions corresponding to the stretching of sp³ C-H bonds in the ethyl and chloromethyl groups are expected just below 3000 cm⁻¹.
C=O Stretch: A strong, sharp absorption band, characteristic of the carbonyl group in a carbamate, is predicted to appear in the range of 1700-1730 cm⁻¹. This is one of the most prominent peaks in the spectrum.
C-O Stretch: Bands associated with the C-O stretching vibrations of the ester functionality will likely be observed in the 1250-1000 cm⁻¹ region. orgchemboulder.com
C-Cl Stretch: A moderate to strong absorption in the fingerprint region, typically between 800-600 cm⁻¹, would indicate the presence of the C-Cl bond.
Table 2: Predicted Characteristic IR Absorption Bands for this compound Predicted data based on chemical structure and typical group frequencies.
| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |
|---|---|---|---|
| N-H | Stretch | 3300 - 3400 | Medium |
| C-H (sp³) | Stretch | 2850 - 3000 | Medium-Strong |
| C=O (Carbamate) | Stretch | 1700 - 1730 | Strong |
| C-O | Stretch | 1250 - 1000 | Strong |
| C-N | Stretch | 1250 - 1020 | Medium |
High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise molecular weight of a compound, allowing for the deduction of its elemental formula. It also provides information about the molecule's structure through the analysis of its fragmentation patterns.
For this compound (C₄H₈ClNO₂), the calculated monoisotopic mass is approximately 137.0243 Da. HRMS analysis would be expected to detect the molecular ion ([M]⁺˙) and its isotopic pattern, which is particularly distinctive due to the presence of chlorine (³⁵Cl and ³⁷Cl isotopes in an approximate 3:1 ratio), resulting in M and M+2 peaks. Common adducts such as [M+H]⁺ or [M+Na]⁺ are often observed in techniques like electrospray ionization (ESI).
The fragmentation of this compound under mass spectrometric conditions would likely proceed through several key pathways, including:
Alpha-cleavage adjacent to the carbonyl group.
Loss of the ethyl group (-CH₂CH₃).
Loss of the ethoxy group (-OCH₂CH₃).
Cleavage of the C-Cl bond.
Loss of the chloromethyl group (-CH₂Cl).
Table 3: Predicted HRMS Data for this compound Predicted data based on chemical structure and fragmentation principles.
| Ion | Formula | Calculated m/z | Description |
|---|---|---|---|
| [M]⁺˙ | C₄H₈³⁵ClNO₂ | 137.0243 | Molecular Ion |
| [M+2]⁺˙ | C₄H₈³⁷ClNO₂ | 139.0214 | Isotope Peak due to ³⁷Cl |
| [M-C₂H₅]⁺ | C₂H₄ClNO₂ | 108.9903 | Loss of ethyl group |
| [M-OC₂H₅]⁺ | C₂H₃ClNO | 91.9903 | Loss of ethoxy group |
Chromatographic Separation Techniques
Chromatographic methods are essential for separating components of a mixture, which allows for the purity assessment of a synthesized compound and for monitoring the progress of a chemical reaction. For a compound like this compound, both gas and liquid chromatography have important applications.
Gas Chromatography-Mass Spectrometry (GC-MS) is the method of choice for the analysis of volatile and thermally stable compounds. iarc.fr It combines the high separation power of gas chromatography with the detection and identification capabilities of mass spectrometry. This technique is well-suited for determining the purity of this compound and for identifying any volatile byproducts or starting materials remaining after its synthesis. perkinelmer.comcvuas.de
In a typical GC-MS analysis, the sample is injected into the GC, where it is vaporized and separated based on boiling point and polarity on a capillary column. oiv.int As each component elutes from the column, it enters the mass spectrometer, which generates a mass spectrum that can be used for identification, often by comparison to a spectral library. perkinelmer.com For quantitative analysis, a calibration curve is typically prepared using standards, and an internal standard may be used to improve accuracy and precision. oiv.int Methods developed for the analysis of the related compound ethyl carbamate often use selected ion monitoring (SIM) mode to enhance sensitivity and selectivity for trace-level detection. perkinelmer.comoiv.int
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation, identification, and quantification of compounds in a liquid mobile phase. It is particularly useful for compounds that are non-volatile or thermally unstable, which might include starting materials, intermediates, or products in the synthesis or subsequent reactions of this compound.
HPLC separates compounds based on their differential partitioning between a stationary phase (packed in a column) and a liquid mobile phase. orgsyn.orgresearchgate.net Common modes include normal-phase and reverse-phase chromatography. For carbamates, reverse-phase HPLC using a C8 or C18 column with a mobile phase consisting of a mixture of water and an organic solvent (like acetonitrile (B52724) or methanol) is frequently employed. orgsyn.orgarkat-usa.org Detection is typically achieved using a UV detector, as the carbamate functional group possesses a chromophore. For compounds without a strong chromophore, derivatization to a fluorescent analogue can be performed pre-column to enable highly sensitive fluorescence detection. researchgate.netcabidigitallibrary.org HPLC is an invaluable tool for real-time reaction monitoring, allowing chemists to track the consumption of reactants and the formation of products, thereby optimizing reaction conditions. orgsyn.org
Method Development and Validation for Research Applications
The development and validation of analytical methods are paramount to ensure the generation of reliable, accurate, and reproducible data in a research context. This process involves the systematic optimization of sample handling and the rigorous evaluation of method performance according to internationally recognized guidelines. npra.gov.myroutledge.com
The goal of sample preparation is to isolate ethyl carbamate (EC) from the sample matrix, remove interfering substances, and concentrate the analyte to a level suitable for instrumental analysis. The choice of technique depends heavily on the nature of the sample matrix. nih.govnih.gov
Liquid-Liquid Extraction (LLE) is a conventional method used to separate EC from liquid samples. nih.govorientjchem.org It involves extracting the analyte from an aqueous phase into an immiscible organic solvent. Dichloromethane (B109758) has been a common solvent, but safer alternatives like ethyl acetate (B1210297) are also employed. researchgate.netnih.gov Optimization of LLE can involve adjusting the solvent choice, modifying the sample pH, or adding salt (e.g., NaCl) to improve extraction efficiency by enhancing the partitioning of EC into the organic layer. nih.govresearchgate.net
Solid-Phase Extraction (SPE) is a widely used cleanup technique that offers high reproducibility. nih.govnih.gov The method involves passing a liquid sample through a solid sorbent material that retains the analyte or the interferences. For EC analysis, various SPE columns, including diatomaceous earth (e.g., Extrelut, Chem-Elut), Florisil, and primary-secondary amine (PSA), have been compared, with diatomite columns often showing the highest extraction efficiency. nih.govnih.gov Optimization steps include selecting the appropriate sorbent, adjusting the sample's alcoholic strength (diluting below 20% v/v is recommended to avoid matrix-induced response enhancement), and determining the optimal volume of elution solvent. nih.gov
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) is a more modern approach that combines extraction and cleanup into a streamlined process. Modified QuEChERS methods have been specifically developed for challenging matrices like sweetened spirits. frontiersin.orgscielo.br For instance, adding potassium carbonate can induce phase separation between ethanol (B145695) and a sugar-containing aqueous phase, allowing the EC to be analyzed from the cleaner ethanol supernatant, thereby mitigating the ion suppression effect caused by sugars in ESI-MS analysis. scielo.brscielo.br
Table 1: Comparison of Extraction and Sample Preparation Techniques for Ethyl Carbamate Analysis
| Technique | Description | Common Solvents/Sorbents | Advantages | Optimization Considerations | Reference |
|---|---|---|---|---|---|
| Liquid-Liquid Extraction (LLE) | Partitioning of EC between two immiscible liquid phases (aqueous sample and organic solvent). | Dichloromethane, Chloroform (B151607), Ethyl Acetate | Simple, widely applicable. | Solvent choice, pH adjustment, addition of salt (e.g., NaCl) to improve yield. | researchgate.netnih.govresearchgate.net |
| Solid-Phase Extraction (SPE) | Analyte is isolated from the sample by passing it through a solid sorbent cartridge. | Diatomaceous Earth, Florisil, Primary-Secondary Amine (PSA) | High reproducibility, effective cleanup. | Sorbent type, elution solvent volume, sample dilution to <20% alcohol, pH neutralization. | nih.govnih.gov |
| QuEChERS | A streamlined method involving salting-out extraction and dispersive SPE for cleanup. | Acetonitrile, Magnesium Sulfate, PSA | Fast, high throughput, low solvent usage, effective for complex matrices. | Use of specific salts (e.g., K₂CO₃) to handle high sugar content and induce phase separation. | frontiersin.orgscielo.br |
The Limit of Detection (LOD) and Limit of Quantification (LOQ) are fundamental performance characteristics of a quantitative analytical method. The LOD is the lowest concentration of an analyte that can be reliably distinguished from background noise, while the LOQ is the lowest concentration that can be measured with an acceptable level of precision and accuracy. sepscience.comeuropa.eu
These limits are typically determined based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3σ/S; LOQ = 10σ/S), where σ is the standard deviation of the y-intercept or residuals and S is the slope. sepscience.com Alternatively, a signal-to-noise ratio can be used, with common values of 3:1 for LOD and 10:1 for LOQ. sepscience.com It is crucial in research to establish these limits for each type of sample matrix, as matrix effects can significantly influence method sensitivity. europa.eu For ethyl carbamate, reported LODs and LOQs vary depending on the analytical technique and the complexity of the matrix being studied. nih.govnih.govnih.govnih.gov
Table 2: Examples of LOD and LOQ for Ethyl Carbamate in Various Matrices
| Matrix | Analytical Method | LOD | LOQ | Reference |
|---|---|---|---|---|
| Wine | GC-MS-SIM | 0.4 µg/L | 1.2 µg/L | nih.gov |
| Chinese Liquor | GC-MS | 1.10 µg/L | 3.65 µg/L | nih.gov |
| Flavorings (e.g., Soy Sauce) | GC-MS/MS | 2 µg/kg | 5 µg/kg | nih.govchrom-china.com |
| Fortified Wine | RP-HPLC-MS/MS | 0.17 µg/L | 0.52 µg/L | researchgate.net |
| Sweetened Cachaça | DI-ESI-MS/MS | 48.0 µg/L | 160.0 µg/L | scielo.br |
| Various Foods (e.g., milk, oil, beef) | GC-MS | 0.69 - 6.08 µg/kg | 2.10 - 18.43 µg/kg | nih.gov |
A comprehensive validation process must assess the accuracy, precision, and robustness of the analytical method. npra.gov.my
Accuracy refers to the closeness of the measured value to the true or accepted value. It is typically evaluated through recovery studies, where a known amount of the analyte is spiked into a blank matrix and analyzed. The percentage of the spiked amount that is measured (% recovery) indicates the accuracy of the method. routledge.com For ethyl carbamate analysis, mean recovery values are often expected to be within a range of 80-120%. nih.govnih.gov
Precision measures the degree of agreement among a series of measurements from multiple samplings of the same homogeneous sample. It is usually expressed as the relative standard deviation (RSD). Precision is assessed at two levels:
Repeatability (Intra-day precision): The precision obtained under the same operating conditions over a short interval of time.
Intermediate Precision (Inter-day precision): Expresses the variations within a single laboratory, such as on different days, with different analysts, or different equipment. npra.gov.my For trace analysis, RSDs below 15-20% are generally considered acceptable. nih.gov
Robustness is the capacity of a method to remain unaffected by small, deliberate variations in method parameters. This provides an indication of its reliability during normal usage. For example, in an HPLC method, parameters such as pH of the mobile phase, column temperature, or flow rate might be slightly varied to test the method's robustness. nih.gov For EC analysis, robustness is demonstrated by consistent performance across different sample matrices or when minor procedural changes occur. scielo.brnih.gov
Table 3: Validation Parameters for Ethyl Carbamate Analytical Methods
| Matrix | Method | Accuracy (% Recovery) | Precision (% RSD) | Reference |
|---|---|---|---|---|
| Wine | GC-MS-SIM | 104.4% (mean) | 1.7% - 6.7% (intraday) | nih.gov |
| Fortified Wine | RP-HPLC-MS/MS | 93% - 114% | < 8% (repeatability and reproducibility) | researchgate.net |
| Flavorings (Soy sauce, wine, etc.) | GC-MS/MS | 87.7% - 109% | 2.6% - 10.7% | nih.govchrom-china.com |
| Nine Food Matrices | GC-MS | 80.75% - 121.82% (intraday); 78.84% - 116.98% (inter-day) | < 14% | nih.gov |
| Sweetened Cachaça | DI-ESI-MS/MS | ~100% | < 10% | scielo.br |
Historical Context and Evolving Research Trajectories of Chloromethyl Carbamate Chemistry
Early Discoveries and Fundamental Studies on Chloromethyl Chemistry
The ability to introduce a chloromethyl group (–CH₂Cl) onto an aromatic ring marked a significant advance in synthetic organic chemistry. The foundational method for this transformation is the Blanc chloromethylation , discovered by Gustave Louis Blanc in 1923. wikipedia.orglibretexts.org This reaction involves treating an aromatic compound with formaldehyde (B43269) and hydrogen chloride, typically in the presence of a Lewis acid catalyst like zinc chloride. wikipedia.orgalfa-chemistry.com
The mechanism of the Blanc reaction proceeds under acidic conditions, where formaldehyde is protonated, rendering its carbonyl carbon highly electrophilic. wikipedia.orglibretexts.org This electrophile is then attacked by the π-electrons of the aromatic ring. The resulting benzyl (B1604629) alcohol intermediate is subsequently converted to the corresponding chloromethyl arene under the reaction conditions. wikipedia.org Early fundamental studies focused on the scope and limitations of this reaction, noting that it is most effective for electron-rich aromatic compounds. fluorine1.ru Highly activated substrates such as phenols and anilines were found to be unsuitable as they tend to undergo uncontrolled secondary reactions. wikipedia.org Conversely, deactivated aromatic compounds showed limited reactivity under standard Blanc conditions. wikipedia.org
The chloromethyl group was quickly recognized for its synthetic versatility. google.com It serves as a reactive handle, allowing for the subsequent introduction of various other functional groups through nucleophilic substitution reactions. This has made chloromethylated compounds valuable intermediates in the synthesis of a wide range of products, from polymers to pharmaceuticals. google.comresearchgate.net
Evolution of Synthetic Strategies for Carbamates and Chloromethyl Compounds
The synthetic routes to both carbamates and chloromethyl compounds have evolved significantly over time, driven by the need for greater efficiency, safety, and substrate scope.
Evolution of Carbamate (B1207046) Synthesis: Historically, the synthesis of carbamates often involved hazardous reagents. Traditional methods include:
The Hofmann Rearrangement: This method converts primary carboxamides into carbamates (or amines) via an isocyanate intermediate, using reagents like an alkaline solution of bromine. acs.orgscielo.br
The Curtius Rearrangement: This involves the thermal decomposition of acyl azides, also proceeding through an isocyanate intermediate, which can be trapped by an alcohol to yield the carbamate. nih.govwikipedia.org
Use of Phosgene (B1210022) and Isocyanates: The reaction of highly toxic phosgene or its derivatives with amines and alcohols, or the direct reaction of an isocyanate with an alcohol, are classic methods for forming the carbamate linkage. nih.gov
Concerns over the toxicity of reagents like phosgene and the handling of potentially explosive azides spurred the development of safer alternatives. nih.gov Modern strategies often focus on avoiding these hazardous materials:
Carbon Dioxide (CO₂) as a C1 Source: Environmentally benign methods have been developed that utilize CO₂ as a renewable and non-toxic building block, reacting it with amines and alcohols. nih.govtaylorandfrancis.com
Activated Mixed Carbonates: Reagents such as p-nitrophenyl chloroformate are used to create activated carbonates, which then react smoothly with amines to form carbamates under milder conditions. acs.org
Carbamoylimidazolium Salts: These salts, prepared from secondary amines and N,N′-carbonyldiimidazole (CDI), serve as effective carbamoylating agents for alcohols. acs.org
Evolution of Chloromethyl Compound Synthesis: The classic Blanc chloromethylation, while foundational, has its limitations, including the formation of the highly carcinogenic by-product bis(chloromethyl) ether. wikipedia.orglibretexts.org Research has led to several strategic modifications and alternative approaches:
Use of Alternative Reagents: To circumvent the issues associated with formaldehyde and HCl, pre-formed chloromethylating agents like chloromethyl methyl ether (MOM-Cl) are often used, sometimes in the presence of strong acids for deactivated substrates. wikipedia.orglibretexts.orgfluorine1.ru The in-situ generation of such ethers from reagents like dimethoxymethane (B151124) and an acyl chloride provides a safer route. wikipedia.orgorgsyn.org
Modified Conditions for Deactivated Substrates: For electron-poor aromatic rings, harsher conditions involving reagents like chlorosulfonic and sulfuric acids have been employed to achieve chloromethylation. fluorine1.ru
Metal-Free Radical Chloromethylation: A significant modern evolution is the development of metal-free radical cascade reactions. These methods can achieve di- and trichloromethylation of unactivated alkenes using common chemical feedstocks like dichloromethane (B109758) (CH₂Cl₂) or chloroform (B151607) (CHCl₃) as the chloromethyl source under radical-initiating conditions. rsc.org
Emergent Roles in Modern Synthetic Methodologies and Chemical Biology
Ethyl (chloromethyl)carbamate possesses both a carbamate group and a reactive chloromethyl functionality, making it a valuable tool in modern organic synthesis and a subject of interest in chemical biology. Its utility stems from its ability to act as a stable precursor to highly reactive electrophilic species.
Upon activation, typically with a Lewis acid, this compound can generate a stabilized N-acyliminium ion . This electrophilic intermediate is a powerful tool for the alkylation of a wide range of nucleophiles. The carbamate group modulates the reactivity of the intermediate, making it a versatile building block for constructing complex molecules. This reactivity is central to its role in:
Synthesis of Complex Molecules: The N-acyliminium ion derived from this compound can be used to form new carbon-carbon and carbon-heteroatom bonds, providing access to elaborate molecular architectures.
Protecting Group Chemistry: The carbamate moiety itself is a well-established protecting group for amines, known for its stability and predictable cleavage conditions. nih.gov The chloromethyl functionality allows for the introduction of this protective group onto various substrates.
In the realm of chemical biology, the carbamate structure is a key feature in many biologically active compounds and is often used as a stable surrogate for the more labile peptide bond in peptidomimetics. acs.orgnih.gov The chloromethyl group acts as a reactive probe, capable of forming covalent bonds with nucleophilic residues (e.g., cysteine, histidine) in proteins. This makes compounds like this compound and its derivatives useful for:
Enzyme Inhibition Studies: The reactive chloromethyl group can covalently modify the active site of an enzyme, leading to irreversible inhibition. This allows for the study of enzyme mechanisms and the identification of key active site residues.
Development of Prodrugs: The carbamate linkage is frequently used in prodrug design to mask a functional group, improving properties like stability or cell permeability. nih.govresearchgate.net
More recently, related N-chloroamides and N-chloro-carbamates have been shown to act as precursors to nitrogen-centered radicals (amidyl radicals) under visible light irradiation. nih.gov These radicals can participate in novel transformations, such as the three-component 1,2-carboamination of alkenes, opening up new synthetic pathways. nih.gov
Future Research Directions and Unexplored Avenues for this compound
The unique combination of a stable carbamate and a reactive chloromethyl group in a single molecule suggests several promising avenues for future research. Building on current trends in synthetic and medicinal chemistry, exploration of this compound could focus on the following areas:
Green Synthetic Protocols: A primary future direction will be the development of more environmentally benign and safer synthetic routes to this compound and related compounds. This would involve avoiding hazardous reagents and solvents, potentially adapting methods that use CO₂ or catalytic approaches that minimize waste. nih.govtaylorandfrancis.com
Expanded Role in Radical Chemistry: The demonstrated ability of related N-chloroamides to serve as amidyl radical precursors is a frontier area. nih.gov Future work could systematically explore the potential of this compound in photoredox and other radical-mediated reactions to forge novel bonds and construct complex scaffolds that are inaccessible through traditional ionic pathways.
Synthesis of Novel Heterocyclic Systems: N-acyliminium ions are powerful intermediates for the synthesis of nitrogen-containing heterocycles. A systematic investigation into the reaction of this compound with various di-nucleophiles could lead to libraries of novel heterocyclic compounds with potential biological activity.
Applications in Materials Science: Chloromethylated compounds, such as chloromethylated styrene, are crucial for producing functional polymers like ion-exchange and Merrifield resins. wikipedia.org Future research could explore the polymerization of vinyl-substituted analogues of this compound or its grafting onto existing polymer backbones. This could create new materials with unique properties, where the carbamate moiety provides hydrogen-bonding capabilities and the chloromethyl group serves as a point for post-polymerization functionalization.
Development of Covalent Chemical Probes: In chemical biology, there is a continuous need for new reactive probes to study protein function. The specific reactivity profile of the N-acyliminium ion derived from this compound could be harnessed to design more selective covalent inhibitors or activity-based probes for specific enzyme classes, moving beyond general alkylating agents.
Q & A
Q. What validated analytical methods are recommended for quantifying ethyl carbamate in fermented foods and alcoholic beverages?
Ethyl carbamate (EC) analysis requires sensitive techniques due to its low concentration in complex matrices. Key methodologies include:
- Gas Chromatography–Mass Spectrometry (GC-MS): Widely used for its specificity. Ethanol reduction (e.g., dilution to 5–25% vol) and dichloromethane extraction are common pre-treatment steps. Internal standards like ethyl carbamate-d5 improve accuracy .
- High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD): Involves derivatization with 9-xanthydrol for enhanced sensitivity, particularly in wine and spirits .
Table 1: Comparison of Analytical Methods
Q. What factors influence ethyl carbamate formation during fermentation?
EC formation is driven by:
- Precursor Availability: Urea (from yeast metabolism) and citrulline react with ethanol, especially at elevated temperatures .
- Fermentation Conditions: Prolonged storage, high pH, and light exposure accelerate EC synthesis. Stone fruit spirits (e.g., brandy) are high-risk due to cyanide-derived precursors .
- Mitigation Strategies: Urease enzymes or engineered yeast strains reduce urea levels, lowering EC formation .
Q. What regulatory guidelines exist for ethyl carbamate, and how are they scientifically justified?
- Canada: Maximum limits range from 30 μg/kg (fruit wines) to 400 μg/kg (stone fruit spirits) .
- EU: No uniform limits, but the OIV Method OIV-MA-AS315-04 recommends monitoring via GC-MS .
- Scientific Basis: Dose-response studies in rodents and epidemiological data inform thresholds, though human carcinogenicity remains unconfirmed .
Advanced Research Questions
Q. How can discrepancies in EC quantification between GC-MS and HPLC-FLD be resolved?
Conflicting results often arise from:
- Matrix Effects: Lipid-rich foods (e.g., cheese) require rigorous clean-up (e.g., alumina or Florisil columns) to avoid interference in GC-MS .
- Internal Standards: Isotopically labeled standards (e.g., [13C,15N]-EC) improve HPLC-FLD accuracy in ethanol-dense matrices like spirits .
- Method Validation: Collaborative trials (e.g., Dennis et al., 1990) highlight the need for harmonized protocols across labs .
Q. How do contradictory findings on CYP2E1-mediated EC metabolism inform carcinogenicity models?
- Mechanistic Conflicts: CYP2E1 oxidizes EC to vinyl carbamate (a DNA-reactive metabolite), but ethanol co-exposure competitively inhibits this pathway, complicating dose-response relationships .
- Experimental Design: Use humanized CYP2E1 mouse models or microsomal assays to isolate metabolic pathways. Adjust for ethanol-induced enzyme induction in chronic exposure studies .
Q. What methodological gaps exist in assessing EC’s dose-response carcinogenicity?
- Metabolic Saturation: At high doses, EC metabolism shifts from first-order to zero-order kinetics, skewing tumor incidence data in rodents. Pharmacokinetic modeling (e.g., physiologically based models) is critical for extrapolating to humans .
- Synergistic Effects: Co-exposure with aflatoxins or nitrosamines may lower EC’s carcinogenic threshold. Multifactorial study designs are needed .
Q. How can researchers optimize sample preparation for EC analysis in lipid-rich matrices?
- Extraction: Combine Soxhlet extraction with dichloromethane for high-fat foods (e.g., cheese). Clean-up via diatomaceous earth columns reduces lipid interference .
- Derivatization: For HPLC, xanthydrol derivatization improves EC recovery in oily samples but requires pH control to avoid side reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
